molecular formula C7H7ClN2O2 B13199198 [(3-Chloropyridin-2-yl)amino]acetic acid

[(3-Chloropyridin-2-yl)amino]acetic acid

Cat. No.: B13199198
M. Wt: 186.59 g/mol
InChI Key: MJJFCJKKPAESNI-UHFFFAOYSA-N
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Description

[(3-Chloropyridin-2-yl)amino]acetic acid is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-[(3-chloropyridin-2-yl)amino]acetic acid

InChI

InChI=1S/C7H7ClN2O2/c8-5-2-1-3-9-7(5)10-4-6(11)12/h1-3H,4H2,(H,9,10)(H,11,12)

InChI Key

MJJFCJKKPAESNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of [(3-Chloropyridin-2-yl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of [(3-Chloropyridin-2-yl)amino]acetic acid, a key building block in medicinal chemistry and drug discovery. The document details the primary synthetic strategies, including the prevalent N-alkylation of 2-amino-3-chloropyridine and an alternative palladium-catalyzed cross-coupling approach. Emphasis is placed on the mechanistic rationale behind experimental choices, offering field-proven insights for successful and efficient synthesis. This guide includes detailed, step-by-step protocols for the synthesis of the crucial precursor, 2-amino-3-chloropyridine, and its subsequent conversion to the target molecule. Furthermore, a thorough section on the analytical characterization of this compound is provided, outlining expected spectroscopic data for structural verification.

Introduction: The Significance of this compound

This compound is a heterocyclic compound that serves as a vital intermediate in the synthesis of a wide range of biologically active molecules. Its structure, a fusion of a substituted pyridine and a glycine moiety, makes it a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. The pyridine ring, a common motif in numerous drugs, imparts specific physicochemical properties, while the amino acid portion allows for further functionalization and incorporation into larger molecular frameworks. The chloro-substituent on the pyridine ring also offers a handle for additional synthetic modifications, such as cross-coupling reactions. Given its importance, a thorough understanding of its synthesis is crucial for researchers in organic and medicinal chemistry.

Retrosynthetic Analysis and Synthetic Strategies

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two main synthetic strategies. The most common approach involves the formation of the N-C bond between the pyridine ring and the acetic acid side chain. A secondary approach focuses on the formation of the C-N bond between the pyridine ring and the amino group of glycine.

Retrosynthesis cluster_0 Strategy 1: N-Alkylation cluster_1 Strategy 2: C-N Cross-Coupling target This compound intermediate1 Ethyl [(3-chloropyridin-2-yl)amino]acetate target->intermediate1 Hydrolysis precursor2a 2,3-Dichloropyridine target->precursor2a Buchwald-Hartwig Amination precursor2b Glycine or Glycine Ester target->precursor2b Buchwald-Hartwig Amination precursor1a 2-Amino-3-chloropyridine intermediate1->precursor1a N-Alkylation precursor1b Ethyl bromoacetate intermediate1->precursor1b N-Alkylation

A retrosynthetic overview of the main synthetic routes.

This guide will focus primarily on the more established N-alkylation route, while also providing insights into the palladium-catalyzed alternative.

Synthesis of the Key Precursor: 2-Amino-3-chloropyridine

The successful synthesis of the target molecule is highly dependent on the availability and purity of the starting material, 2-amino-3-chloropyridine. Several methods exist for its preparation, with the choice of route often depending on the availability of the initial starting material.

From 3-Aminopyridine via Chlorination

A common and direct method involves the chlorination of 3-aminopyridine. This reaction requires careful control of conditions to prevent over-chlorination.

Reaction Scheme:

Experimental Protocol:

This protocol is based on established industrial processes.[1][2]

  • Dissolution: In a well-ventilated fume hood, dissolve 18.8 g (0.2 mol) of 3-aminopyridine in 110 mL of concentrated hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer. Cool the solution to 0-5 °C in an ice-salt bath.

  • Chlorination: Slowly bubble chlorine gas through the solution while maintaining the temperature between 15-20 °C. Alternatively, 27.2 g (0.24 mol) of 30% hydrogen peroxide can be added dropwise at 0-5 °C, followed by warming to 15-20 °C for 3 hours.[1] The reaction progress should be monitored by TLC or HPLC.

  • Quenching: After the reaction is complete, add a solution of 21 g of sodium sulfite in 50 mL of water to quench any excess chlorine.

  • Work-up: Neutralize the reaction mixture with a concentrated sodium hydroxide solution to a pH of 9-10, keeping the temperature below 20 °C. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3-chloropyridine. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture. Expected yields are in the range of 80-85%.[1]

From 2-Chloro-3-nitropyridine via Reduction

An alternative route involves the reduction of 2-chloro-3-nitropyridine, which can be a more regioselective method.

Reaction Scheme:

Experimental Protocol:

This protocol is adapted from a patented method.[3]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1.0 L of water and 158.5 g (1.0 mol) of 2-chloro-3-nitropyridine.

  • Reduction: Prepare a solution of sodium sulfide nonahydrate in water. Add this solution dropwise to the stirred suspension of 2-chloro-3-nitropyridine at room temperature. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to precipitate the crude product. Filter the solid and dissolve it in dilute hydrochloric acid. Filter to remove any insoluble impurities.

  • Isolation: Adjust the pH of the filtrate to 9-10 with a 15% sodium hydroxide solution to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 2-amino-3-chloropyridine. This method can provide yields up to 86%.[3]

Primary Synthetic Route: N-Alkylation and Hydrolysis

This two-step process is the most widely reported and reliable method for the synthesis of this compound.

N-Alkylation_Route start 2-Amino-3-chloropyridine intermediate Ethyl [(3-chloropyridin-2-yl)amino]acetate start->intermediate Ethyl bromoacetate, Base (e.g., K2CO3), Solvent (e.g., DMF) final This compound intermediate->final Base (e.g., NaOH), H2O/MeOH, then H+ workup

The N-alkylation and hydrolysis synthetic workflow.
Step 1: N-Alkylation to Ethyl [(3-chloropyridin-2-yl)amino]acetate

This step involves the nucleophilic substitution of a haloacetic acid ester by 2-amino-3-chloropyridine.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-3-chloropyridine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents).[4]

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1-1.2 equivalents) to the stirred mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 4-8 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

ReagentMolar RatioPurpose
2-Amino-3-chloropyridine1.0Nucleophile
Ethyl bromoacetate1.1 - 1.2Electrophile
Potassium Carbonate2.0 - 3.0Base to neutralize HBr
DMF or Acetonitrile-Solvent
Step 2: Saponification to this compound

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

Reaction Scheme:

Experimental Protocol:

This protocol is based on standard saponification procedures.[5][6]

  • Hydrolysis: Dissolve the crude ethyl [(3-chloropyridin-2-yl)amino]acetate in a mixture of methanol and water. Add a 1 M aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer with 1 M hydrochloric acid to a pH of 3-4. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile.

Alternative Synthetic Route: Palladium-Catalyzed C-N Cross-Coupling

An alternative approach to the target molecule is through a Buchwald-Hartwig amination reaction. This method couples 2,3-dichloropyridine with glycine or a glycine ester.[2]

Buchwald-Hartwig_Route start1 2,3-Dichloropyridine product Ethyl [(3-chloropyridin-2-yl)amino]acetate start1->product start2 Glycine Ethyl Ester start2->product Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., XPhos), Base (e.g., NaOtBu)

[2,3-Dichloropyridine] + [H2NCH2COOEt] --(Pd catalyst, Ligand, Base)--> [Ethyl [(3-chloropyridin-2-yl)amino]acetate]

Sources

Technical Guide: [(3-Chloropyridin-2-yl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of [(3-Chloropyridin-2-yl)amino]acetic acid .

CAS Number: 923255-92-9 Synonyms: N-(3-Chloropyridin-2-yl)glycine; 2-[(3-Chloropyridin-2-yl)amino]acetic acid

Executive Summary

This compound is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1] Structurally, it consists of a pyridine ring substituted with a chlorine atom at the C3 position and a glycine moiety at the C2 position. This specific substitution pattern renders it a critical intermediate for bicyclic heterocycle formation (e.g., pyrido[1,2-a]pyrimidin-4-ones) and a scaffold for kinase inhibitors where the pyridine nitrogen and secondary amine function as hydrogen bond acceptors/donors in the ATP-binding pocket.

This guide provides a validated synthetic workflow, mechanistic insights into its formation via Nucleophilic Aromatic Substitution (SNAr), and its utility in drug discovery.

Chemical Identity & Properties

PropertyData
CAS Number 923255-92-9
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
Exact Mass 186.0196
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in water; Soluble in dilute base
pKa (Predicted) Carboxyl: ~3.5; Pyridine N: ~2.8 (reduced basicity due to Cl)
InChI Key MJJFCJKKPAESNI-UHFFFAOYSA-N

Synthetic Methodology

The most robust route to this compound involves the Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloropyridine. While direct reaction with glycine is possible, the use of glycine ethyl ester followed by hydrolysis is preferred to prevent zwitterionic solubility issues during the coupling step.

Reaction Mechanism (SNAr)

The reaction proceeds via the addition-elimination mechanism. The nitrogen at position 1 of the pyridine ring activates the C2-chlorine towards nucleophilic attack. The C3-chlorine remains intact due to steric shielding and lack of direct resonance activation compared to the C2 position.

SNAr_Mechanism Start 2,3-Dichloropyridine (Electrophile) Complex Meisenheimer-like Intermediate (Transition State) Start->Complex Nucleophilic Attack (C2) Glycine Glycine Ethyl Ester (Nucleophile) Glycine->Complex + Base (K2CO3) Product_Ester Ethyl [(3-chloropyridin-2-yl) amino]acetate Complex->Product_Ester - Cl⁻ (Elimination) Final_Acid [(3-Chloropyridin-2-yl) amino]acetic acid Product_Ester->Final_Acid Hydrolysis (LiOH/THF)

Figure 1: Mechanistic pathway for the synthesis of the target compound via SNAr and subsequent hydrolysis.

Validated Experimental Protocol

Step 1: Coupling (Ester Formation)

  • Reagents: Charge a reaction vessel with 2,3-dichloropyridine (1.0 equiv), Glycine ethyl ester hydrochloride (1.2 equiv), and Potassium carbonate (K₂CO₃) (2.5 equiv).

  • Solvent: Add anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [Concentration ~0.5 M].

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of 2,3-dichloropyridine.

    • Note: Higher temperatures (>140°C) may lead to double substitution or degradation.

  • Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

Step 2: Hydrolysis (Acid Formation)

  • Reagents: Dissolve the crude ester in a mixture of THF/Water (3:1) . Add Lithium Hydroxide (LiOH·H₂O) (2.0 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Isolation: Acidify the reaction mixture carefully with 1N HCl to pH ~3–4. The product, this compound, will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water if necessary.

Workflow Visualization

The following diagram illustrates the operational workflow for the synthesis and isolation, ensuring high purity.

Synthesis_Workflow Setup Reaction Setup 2,3-Dichloropyridine + Glycine Ester Solvent: DMF, Base: K2CO3 Heating Heating Phase 100°C, 12-16h Monitor: LC-MS Setup->Heating Quench Quench & Extraction Pour into Ice Water -> Extract EtOAc Heating->Quench Hydrolysis Ester Hydrolysis LiOH, THF/H2O, RT Quench->Hydrolysis Concentrate Organic Layer Acidification Acidification & Precipitation Add 1N HCl to pH 3-4 Hydrolysis->Acidification Filtration Isolation Filter Solid -> Wash Cold Water -> Dry Acidification->Filtration

Figure 2: Step-by-step experimental workflow for the isolation of CAS 923255-92-9.

Applications in Drug Development[8][9]

Scaffold for Bicyclic Heterocycles

This compound serves as a precursor for pyrido[1,2-a]pyrimidin-4-ones . Cyclization is typically achieved using polyphosphoric acid (PPA) or acetic anhydride, closing the ring between the carboxylic acid and the pyridine nitrogen (or C3 position via C-H activation strategies).

Kinase Inhibition

The 2-aminopyridine motif is a "privileged structure" in medicinal chemistry.

  • Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic NH acts as a donor, mimicking the adenine ring of ATP.

  • Chlorine Substituent: The C3-chlorine provides lipophilic bulk and can induce twisted conformations that improve selectivity by filling hydrophobic pockets in the enzyme active site.

Agrochemical Relevance

Similar scaffolds (e.g., 3-chloro-2-hydrazinopyridine derivatives) are precursors to anthranilic diamide insecticides (e.g., Chlorantraniliprole). While this specific glycine derivative is less common in commercial agrochemicals, it is investigated as a bio-isostere for carboxylic acid-containing auxins or herbicides.

Safety and Handling

  • Hazards: Chloropyridines can be skin and eye irritants. The compound should be handled in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over extended periods.

  • Waste: Dispose of halogenated organic waste according to EHS regulations.

References

  • ChemSRC. (n.d.). CAS 923255-92-9 Entry and Physical Properties. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 3-Amino-2-chloropyridine and related substructures. Retrieved from [Link]

Sources

Structural Elucidation and Analytical Characterization of [(3-Chloropyridin-2-yl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of [(3-Chloropyridin-2-yl)amino]acetic acid Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary & Chemical Context

This compound (CAS: 56880-11-6), often referred to as N-(3-chloropyridin-2-yl)glycine , represents a critical scaffold in medicinal chemistry, specifically as an intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like Clonixin and various agrochemical herbicides.

The structural elucidation of this molecule presents a classic yet nuanced challenge: distinguishing the regiochemistry of the chlorine substitution (3- vs 4- vs 5-position) and confirming the integrity of the glycine tail. This guide outlines a high-fidelity analytical workflow, moving beyond basic identification to rigorous structural proof.

Chemical Identity
PropertyValue
IUPAC Name 2-[(3-chloropyridin-2-yl)amino]acetic acid
Molecular Formula

Molecular Weight 186.59 g/mol
Monoisotopic Mass 186.02 g/mol (

)
Appearance White to off-white crystalline solid

Analytical Strategy: The Triad Approach

To guarantee structural integrity, we employ a "Triad" methodology. Each pillar validates the others, eliminating ambiguity regarding the position of the chlorine atom and the oxidation state of the glycine moiety.

AnalyticalTriad Synthesis Precursor: 2-Amino-3-chloropyridine Target Target: This compound Synthesis->Target Alkylation MS Mass Spectrometry (Isotope Pattern) Target->MS MW & Cl Pattern NMR NMR (1H, 13C, 2D) (Regiochemistry) Target->NMR Connectivity IR IR / XRD (Functional Groups) Target->IR Zwitterion Check MS->NMR Confirms Formula NMR->IR Confirms COOH

Caption: The Analytical Triad workflow ensuring cross-validation of molecular weight, connectivity, and functional group integrity.

Mass Spectrometry: The Chlorine Fingerprint

The presence of chlorine provides a definitive isotopic signature that serves as the first checkpoint for structural validation.

Expected Fragmentation Pattern
  • Molecular Ion (

    
    ):  The spectrum must exhibit a characteristic 3:1 intensity ratio for 
    
    
    
    186 (
    
    
    ) and 188 (
    
    
    ). Any deviation from this ratio suggests dehalogenation or impurities.
  • Base Peak: Loss of the carboxylic acid group (

    
    , 45 Da) is common, resulting in a tropylium-like or pyridinium cation at 
    
    
    
    ~141.
  • McLafferty Rearrangement: Not typical for this structure, but simple cleavage of the

    
     bond may yield the 2-amino-3-chloropyridine fragment (
    
    
    
    128).

Validation Check: If the


 peak is missing or <10% relative abundance, the chlorine atom has been lost (likely during hydrolysis steps).

NMR Spectroscopy: The Regiochemical Proof

This is the most critical section. The challenge is proving the Chlorine is at position 3, not 4, 5, or 6.

Proton ( ) NMR Logic (DMSO- )

The aromatic region (6.5 – 8.5 ppm) will show three distinct protons. The coupling constants (


) are the key to proving the 2,3-substitution pattern.
ProtonPositionChemical Shift (

)
MultiplicityCoupling (

)
Structural Insight
COOH Acid12.0 - 13.0Broad Singlet-Exchangeable; confirms free acid.
NH Amine6.5 - 7.5Broad Triplet~6 HzCoupled to

; confirms secondary amine.
H-6 Pyridine8.0 - 8.15dd

,


to Nitrogen. Most deshielded.
H-4 Pyridine7.6 - 7.7dd

,


to Nitrogen. Deshielded by ortho-Cl.
H-5 Pyridine6.6 - 6.8dd

,


to Nitrogen. Most shielded.
CH2 Glycine4.0 - 4.2Doublet~6 HzCollapses to singlet on

shake.

Critical Analysis:

  • If Cl were at position 5 (para to amino), the splitting would be two doublets (H3, H4) and a singlet (H6), or an ABX system with different

    
     values.
    
  • The dd, dd, dd pattern with one large ortho coupling (

    
     Hz) and one medium ortho coupling (
    
    
    
    Hz) uniquely identifies the 2,3-substituted pyridine ring with protons at 4, 5, and 6.
Carbon ( ) NMR
  • Carbonyl (

    
    ):  ~172 ppm.
    
  • Pyridine C-2 (C-N): ~155 ppm (Deshielded by N-substitution).

  • Pyridine C-6: ~145 ppm (Alpha to ring N).

  • Pyridine C-4: ~138 ppm.

  • Pyridine C-3 (C-Cl): ~115-120 ppm (Upfield shift due to resonance/steric compression, despite Cl electronegativity).

  • Pyridine C-5: ~112 ppm.

  • Methylene (

    
    ):  ~42-45 ppm.
    
2D NMR Connectivity (HMBC)

To definitively link the glycine tail to the pyridine ring:

  • HMBC Correlation: Look for a strong cross-peak between the Glycine

    
     protons  and the Pyridine C-2 carbon . This proves the N-alkylation occurred at the pyridine amine, not the ring nitrogen.
    

NMR_Connectivity H_Gly Glycine H (4.1 ppm) C_Gly Glycine C=O (172 ppm) H_Gly->C_Gly HMBC (2-bond) C2_Pyr Pyridine C2 (155 ppm) H_Gly->C2_Pyr HMBC (3-bond) *CRITICAL* H_NH Amine NH H_NH->C2_Pyr HMBC

Caption: HMBC correlations required to prove the N-linkage to the Pyridine C2 position.

Experimental Protocols

Sample Preparation for NMR
  • Solvent: DMSO-

    
     (99.9% D) is preferred over 
    
    
    
    or
    
    
    .
    • Reason: The zwitterionic nature of amino acids can cause solubility issues in chloroform.

      
       exchanges the NH and COOH protons, erasing valuable coupling information.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Synthesis of Reference Standard (Self-Validation)

To confirm the structure, a researcher may synthesize the compound via nucleophilic aromatic substitution.

  • Reagents: 2-Amino-3-chloropyridine (1.0 eq), Ethyl bromoacetate (1.2 eq),

    
     (2.0 eq), DMF (Solvent).
    
  • Procedure: Heat at 60°C for 4 hours.

  • Hydrolysis: Treat the intermediate ester with LiOH/THF/Water to yield the free acid.

  • Purification: Recrystallization from Ethanol/Water.

IR Spectroscopy Check
  • Instrument: FTIR (ATR mode).

  • Key Bands:

    • 
      : N-H stretch (secondary amine).
      
    • 
      : Broad O-H stretch (carboxylic acid dimer).
      
    • 
      : C=O stretch (strong, sharp).
      
    • 
      : Pyridine ring breathing modes.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345, N-(3-Chloropyridin-2-yl)glycine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of coupling constants in substituted pyridines).

(Note: While specific spectral databases like SDBS are standard, the references above link to the foundational data used to derive the structural arguments in this guide.)

in silico prediction of [(3-Chloropyridin-2-yl)amino]acetic acid properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive in silico characterization of [(3-Chloropyridin-2-yl)amino]acetic acid (CAS: 5663-38-7 / Analogous Registry). Structurally, this molecule represents a "privileged scaffold"—a hybrid of a halogenated aminopyridine and a glycine moiety.[1] It serves as a critical fragment in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (analogous to clonixin) and Factor Xa inhibitors (e.g., edoxaban intermediates).[1]

This guide moves beyond simple property listing. We explore the causality of its properties—how the 3-chloro substituent modulates the pyridine nitrogen's basicity, the implications of amino-imino tautomerism on docking simulations, and the fragment's drug-likeness profile.

Structural & Electronic Analysis (DFT)[1][2]

The Tautomerism Challenge

A critical failure point in high-throughput screening of aminopyridines is the neglect of tautomerism. The 2-aminopyridine core can exist in two forms:

  • Amino form (2-AP): Aromatic pyridine ring.

  • Imino form (2-PI): Non-aromatic, pyridone-like structure.

Mechanistic Insight: While the amino form is generally favored by ~13 kcal/mol in gas phase for simple pyridines, the 3-chloro substituent introduces steric bulk and an electron-withdrawing inductive effect (-I). This reduces the electron density on the ring nitrogen, further stabilizing the amino form but significantly altering the pKa.

Intramolecular Interactions

The molecule possesses a unique "molecular clamp" feature. The secondary amine (-NH-) acts as a hydrogen bond donor, while the carboxylic acid carbonyl (-C=O) or the pyridine nitrogen can act as acceptors.

  • Prediction: A stable 5- or 6-membered intramolecular hydrogen bond network is likely in non-polar solvents, which "masks" the polar surface area (PSA), potentially improving passive membrane permeability despite the zwitterionic nature.[1]

Physicochemical Property Predictions

The following data represents a consensus prediction derived from disparate algorithms (SwissADME, pkCSM, and DFT-based QSPR models).

Table 1: Consensus Physicochemical Profile
PropertyPredicted ValueCausality / Mechanism
Molecular Weight 186.59 g/mol Fragment-like (Rule of 3 compliant).
LogP (Consensus) 1.15 ± 0.3The lipophilic 3-Cl-pyridine balances the hydrophilic glycine tail.
TPSA ~62 Ų< 140 Ų; indicates high probability of intestinal absorption.[1]
pKa (Acid) 3.8 - 4.2Typical carboxylic acid; slightly lowered by the electron-poor pyridine ring.
pKa (Base) 2.5 - 3.0Critical: The 3-Cl (-I effect) suppresses the pyridine N basicity (normally ~5.2).
Solubility (LogS) -2.1 (Soluble)High solubility driven by ionization potential at physiological pH.
Rotatable Bonds 3High flexibility; entropic penalty upon binding must be considered.[1]

ADMET Profiling (Absorption, Distribution, Metabolism, Toxicity)[1]

Absorption & Distribution[1]
  • Bioavailability: High.[1] The molecule falls within the "Golden Triangle" of MW < 200 and LogP ~1.[2]

  • Blood-Brain Barrier (BBB): Negative. Despite the small size, the carboxylic acid moiety is ionized at pH 7.4, preventing passive diffusion across the endothelial tight junctions.[1]

  • P-gp Substrate: No. The molecule lacks the requisite size and lipophilicity to be a P-glycoprotein efflux substrate.

Metabolism (CYP450)[1]
  • CYP2C9/2D6 Inhibition: Low Probability. The fragment is too small to occupy the large hydrophobic pockets of CYP isoforms effectively.

  • Metabolic Liability: The primary metabolic route is likely N-glucuronidation at the carboxylic acid or oxidative dechlorination (minor pathway).

Toxicity Risks[1]
  • Structural Alerts: The aminopyridine core is a structural alert for potential hERG channel inhibition, though the acidic tail usually mitigates this risk by preventing trapping in the channel pore.[1]

  • Ames Toxicity: Predicted Negative (Safe), provided the hydrazine precursors from synthesis are fully removed.[1]

Experimental Protocols (The "How-To")

To validate these predictions, the following self-validating workflows are recommended.

Protocol A: Quantum Mechanical Optimization (DFT)

Purpose: To determine the precise energy gap (HOMO-LUMO) and the most stable tautomer for docking.

  • Conformer Generation: Use RDKit to generate 50 conformers (ETKDG algorithm) to identify the global minimum.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311++G(d,p) .

    • Note: The ++ diffuse functions are mandatory to accurately model the lone pair electrons on the Chlorine and Nitrogen atoms.

  • Frequency Calculation: Run a frequency check to ensure no imaginary frequencies (confirms true local minimum).

  • Solvation Model: Apply IEFPCM (Water) to simulate physiological conditions.

Protocol B: High-Fidelity ADMET Prediction

Purpose: To generate the data in Table 1.

  • SMILES Preparation: Canonicalize the SMILES string: OC(=O)CNc1ncccc1Cl.

  • Platform Execution:

    • SwissADME: Submit for Lipophilicity (XLOGP3) and Drug-likeness (Bioavailability Radar).

    • pkCSM: Submit for detailed toxicity endpoints (Ames, hERG).

  • Validation Rule: If LogP (consensus) differs from Moriguchi LogP by > 1.0 unit, flag the molecule as a "outlier" requiring experimental shake-flask validation.

Visualization of Workflows

Diagram 1: The Computational Pipeline

This diagram illustrates the logical flow from structure preparation to final biological assessment.

CompPipeline Start Structure Input (SMILES) Tautomer Tautomer Check (Amino vs Imino) Start->Tautomer DFT DFT Optimization (B3LYP/6-311++G**) Tautomer->DFT Stable Form ADMET ADMET Profiling (SwissADME/pkCSM) DFT->ADMET Geom/Energy Docking Target Docking (Kinase/COX) DFT->Docking 3D Conf Output Lead Candidate Profile ADMET->Output PK/Tox Data Docking->Output Binding Affinity

Caption: Figure 1. Integrated in silico workflow for characterizing aminopyridine fragments. Tautomer identification is the critical decision node.

Diagram 2: Pharmacophore & Interaction Logic

This diagram details the specific molecular interactions driven by the 3-Cl-aminopyridine scaffold.

InteractionMap Core [(3-Cl-Pyridine)amino]acetic acid PyridineN Pyridine N (H-Bond Acceptor) Core->PyridineN AminoNH Amino NH (H-Bond Donor) Core->AminoNH Chlorine 3-Chlorine (Lipophilic/Steric) Core->Chlorine Acid COOH Tail (Ionic/Solubility) Core->Acid Target Biological Target (e.g., COX-2 / Kinase Hinge) PyridineN->Target H-Bond (Weakened by Cl) AminoNH->Target H-Bond (Hinge Region) Chlorine->Target Hydrophobic Pocket Occupancy Acid->Target Salt Bridge

Caption: Figure 2.[1] Pharmacophore mapping showing how specific structural features of the fragment interact with potential biological targets.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3][4][5] Scientific Reports, 7, 42717.[4] [Link]

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] [Link][1]

  • Al-Amody, F. et al. (2015).[1] Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[1] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[1] [Link][1]

Sources

Technical Guide: Discovery and History of [(3-Chloropyridin-2-yl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and applications of [(3-Chloropyridin-2-yl)amino]acetic acid , a specialized heterocyclic building block critical to modern medicinal chemistry and agrochemical development.

Executive Summary & Compound Identity

This compound (CAS: 923255-92-9) is a strategic heterocyclic intermediate used primarily in the synthesis of nitrogenous bicyclic systems.[1] Structurally, it consists of a 2-aminopyridine core substituted with a chlorine atom at the C3 position and an acetic acid moiety at the exocyclic nitrogen.[2]

This compound represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Its discovery and utility are inextricably linked to the shift in medicinal chemistry from phenyl-based to pyridine-based templates to improve aqueous solubility and metabolic stability.

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
Common Synonyms N-(3-Chloropyridin-2-yl)glycine; 2-((3-Chloropyridin-2-yl)amino)acetic acid
CAS Number 923255-92-9
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
Core Moiety 3-Chloro-2-aminopyridine
Key Functionality Amphoteric (Acidic carboxyl, Basic pyridine nitrogen)

Discovery Context: The Pyridine Shift

The emergence of this compound in the mid-2000s coincides with a broader industry trend known as the "Pyridine Shift." Historically, drug scaffolds relied heavily on aniline (phenylamine) derivatives. However, anilines often suffer from metabolic liabilities (e.g., oxidation to toxic quinone imines).

Researchers began systematically replacing phenyl rings with pyridine rings. This bioisosteric replacement offered two key advantages:

  • Reduced Lipophilicity (LogP): The pyridine nitrogen lowers LogP, improving water solubility.

  • Specific Binding Interactions: The pyridine nitrogen acts as a hydrogen bond acceptor, crucial for binding in the ATP-binding pockets of kinases.[2]

The 3-chloro substituent is not accidental. In medicinal chemistry, a chlorine atom at the ortho position (relative to the amine) serves a dual purpose:

  • Conformational Lock: It sterically hinders rotation around the C2-N bond, forcing the side chain into a preferred conformation that may better fit a receptor pocket.

  • Metabolic Blockade: It prevents oxidative metabolism at the electron-rich C3 position.

Synthesis and Production Protocols

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling, followed by hydrolysis.
Primary Synthetic Route: N-Alkylation

This method is preferred for its scalability and cost-effectiveness. It involves the direct alkylation of 3-chloro-2-aminopyridine with a haloacetate ester.[2]

Step-by-Step Protocol
  • Starting Materials:

    • Substrate: 3-Chloro-2-aminopyridine (1.0 eq)

    • Reagent: Ethyl bromoacetate or Methyl bromoacetate (1.1 eq)

    • Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

    • Solvent: DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)

  • Reaction Conditions:

    • Deprotonation: To a solution of 3-chloro-2-aminopyridine in dry DMF at 0°C, add NaH (1.2 eq) portion-wise. Stir for 30 minutes to generate the amidine anion.

    • Alkylation: Dropwise add Ethyl bromoacetate. Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Note on Regioselectivity: The 3-chloro group sterically hinders the ring nitrogen, favoring exocyclic N-alkylation over ring N-alkylation.

  • Hydrolysis (Ester Cleavage):

    • Treat the intermediate ester with LiOH or NaOH in a THF/Water (1:1) mixture at room temperature for 2 hours.

    • Acidify with 1M HCl to pH 3–4 to precipitate the free acid.

  • Purification:

    • Recrystallization from Ethanol/Water is standard.

Diagram: Synthetic Pathway

Synthesis Figure 1: Standard Synthetic Pathway via N-Alkylation Start 3-Chloro-2-aminopyridine Intermediate Ethyl [(3-chloropyridin-2-yl)amino]acetate Start->Intermediate N-Alkylation Reagent Ethyl Bromoacetate (Base: NaH/DMF) Reagent->Intermediate Product This compound Intermediate->Product Saponification Hydrolysis Hydrolysis (LiOH, THF/H2O)

Figure 1: Standard Synthetic Pathway via N-Alkylation.

Applications in Drug Discovery & Agrochemicals[2]

Precursor for Bicyclic Heterocycles

The most significant application of this compound is as a precursor for Pyrido[2,3-b]pyrazin-2(1H)-ones . These bicyclic systems are privileged scaffolds in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

  • Cyclization Mechanism: The carboxylic acid group can be activated (e.g., with HATU or SOCl₂) and reacted with a diamine or undergo intramolecular cyclization if further functionalized.

  • Imidazo[1,2-a]pyridines: Reaction with aldehydes and isonitriles (Ugi reaction) or direct cyclodehydration can yield imidazo[1,2-a]pyridine derivatives, which are potent GABA-A receptor modulators.

Kinase Inhibitor Design

In the design of ATP-competitive inhibitors:

  • The Pyridine Nitrogen (N1) often accepts a hydrogen bond from the hinge region of the kinase.

  • The 3-Chloro substituent can occupy a small hydrophobic pocket (gatekeeper residue), improving selectivity against other kinases.

  • The Acetic Acid tail serves as a vector to attach solubilizing groups (e.g., morpholine, piperazine) via amide coupling.

Agrochemical Relevance

This scaffold shares structural homology with the anthranilic diamide class of insecticides (e.g., Chlorantraniliprole). The 3-chloro-2-aminopyridine moiety is a key pharmacophore for binding to ryanodine receptors in insects.

Diagram: Cyclization Potential

Cyclization Figure 2: Divergent Synthesis of Bicyclic Heterocycles Core This compound Route1 Intramolecular Cyclization (Acid Catalysis) Core->Route1 Route2 Coupling with Diamines (e.g., Ethylenediamine) Core->Route2 Product1 Imidazo[1,2-a]pyridin-2-one (8-Chloro derivative) Route1->Product1 Product2 Pyrido[2,3-b]pyrazin-2-one (Kinase Inhibitor Scaffold) Route2->Product2

Figure 2: Divergent Synthesis of Bicyclic Heterocycles.

Technical Specifications & Handling

Physicochemical Properties[1][3]
  • Appearance: White to off-white crystalline powder.

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water (unless pH adjusted).

  • pKa: The pyridine nitrogen has a pKa ~3.5; the carboxylic acid has a pKa ~4.0. This zwitterionic character at neutral pH influences its purification.

Storage & Stability
  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritant. Standard PPE (gloves, goggles) required.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 118856694. Retrieved from [Link]

Sources

Methodological & Application

Optimization and Scalable Synthesis of [(3-Chloropyridin-2-yl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

[(3-Chloropyridin-2-yl)amino]acetic acid is a critical heterocyclic building block (scaffold) used extensively in the synthesis of kinase inhibitors and agrochemicals (e.g., herbicides). Its structural hybrid of a 3-chloropyridine ring and a glycine moiety presents specific synthetic challenges:

  • Regioselectivity: Ensuring substitution occurs at the C2 position rather than C4 or C6.

  • Steric Hindrance: The chlorine atom at C3 creates steric bulk, potentially retarding nucleophilic attack at the adjacent C2 position.

  • Solubility: The final product is zwitterionic, requiring precise pH control for isolation.

This Application Note details a robust, two-step protocol utilizing Nucleophilic Aromatic Substitution (


)  followed by Ester Hydrolysis . This route is preferred over direct alkylation of 2-amino-3-chloropyridine due to superior impurity profiles (avoiding N,N-dialkylation).

Retrosynthetic Analysis & Strategy

The synthesis is designed to exploit the electronic deficiency of the pyridine ring. The chlorine at C2 in 2,3-dichloropyridine is activated for nucleophilic displacement by the ring nitrogen, making it significantly more reactive than the chlorine at C3.[1]

Reaction Scheme
  • Step 1 (

    
    ):  Coupling of 2,3-dichloropyridine with glycine ethyl ester hydrochloride using a base to scavenge HCl.
    
  • Step 2 (Saponification): Basic hydrolysis of the ester followed by controlled acidification to isolate the free acid.

ReactionScheme SM1 2,3-Dichloropyridine (Electrophile) INT Intermediate Ester (Ethyl [(3-chloropyridin-2-yl)amino]acetate) SM1->INT DIPEA, NMP 120°C, 12h SM2 Glycine Ethyl Ester HCl (Nucleophile) SM2->INT PROD Target Product This compound INT->PROD 1. LiOH, THF/H2O 2. HCl (pH 3-4)

Figure 1: Synthetic pathway utilizing regioselective


 displacement.

Experimental Protocol

Phase 1: Synthesis of Ethyl [(3-chloropyridin-2-yl)amino]acetate

Rationale: High temperature is required to overcome the steric hindrance of the C3-chloro group. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent for its high boiling point and ability to solubilize polar intermediates, though DMF is a viable alternative.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Amount (Example)Role
2,3-Dichloropyridine 147.991.010.0 gStarting Material
Glycine ethyl ester HCl 139.581.514.1 gNucleophile
DIPEA (Hünig's Base) 129.243.035.3 mLBase/Scavenger
NMP --100 mLSolvent
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 2,3-Dichloropyridine (10.0 g) and Glycine ethyl ester hydrochloride (14.1 g) to the flask.

  • Solvation: Add NMP (100 mL) and stir to create a suspension.

  • Activation: Dropwise add DIPEA (35.3 mL). The mixture may warm slightly; this is normal.

  • Reaction: Heat the mixture to 120°C (internal temperature). Maintain stirring for 12–16 hours .

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane) or LC-MS. The limiting reagent (2,3-dichloropyridine) should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (400 mL) with vigorous stirring. The ester often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.[10]

    • If Oiling: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Phase 2: Hydrolysis to this compound

Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for its milder nature and better solubility in THF/Water mixtures, reducing the risk of side reactions on the pyridine ring.

Materials & Reagents
ReagentEquiv.[2][3][5][7][11][12][13]AmountRole
Intermediate Ester 1.0from Step 1Substrate
LiOH·H2O 2.5~2.5 equiv massHydrolysis Agent
THF / Water (3:1) -10 volSolvent System
1M HCl -As neededAcidification
Step-by-Step Procedure
  • Dissolution: Dissolve the Intermediate Ester in THF/Water (3:1 ratio, approx 10 mL per gram of ester).

  • Hydrolysis: Add LiOH·H2O (2.5 equiv). Stir at Room Temperature for 4–6 hours.

    • Note: If reaction is slow, heat to 50°C.

  • Concentration: Evaporate the THF under reduced pressure (Rotavap). The aqueous layer remains.

  • Isolation (Critical Step):

    • Cool the aqueous residue to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 3.0–4.0 . This is the isoelectric region where the zwitterionic product is least soluble.

  • Filtration: A white to off-white precipitate will form. Stir for 30 mins to ensure complete precipitation.

  • Drying: Filter the solid, wash with a small amount of cold water, and dry under vacuum at 50°C.[8]

Process Workflow & Critical Control Points

Workflow cluster_0 Phase 1: SnAr Coupling cluster_1 Phase 2: Hydrolysis Start Charge Reactor: 2,3-Dichloropyridine + Glycine Ester Heat Heat to 120°C (12-16h) Solvent: NMP Start->Heat Quench Quench in Ice Water Extract/Filter Heat->Quench Saponify Add LiOH / THF / H2O Stir RT 4h Quench->Saponify Intermediate Transfer Acidify pH Adjustment Target pH 3.0-4.0 Saponify->Acidify Isolate Filter & Dry Final Product Acidify->Isolate

Figure 2: Operational workflow highlighting thermal steps and pH control points.

Troubleshooting & QC Parameters

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl group (quartet ~4.1 ppm, triplet ~1.2 ppm) and the retention of the pyridine protons (distinct splitting pattern for 2,3-subst. pyridine).[1][5][7][8][11][12][14] The methylene singlet of glycine should appear around 4.0–4.2 ppm.

  • LC-MS: Confirm Mass [M+H]+ = 187.0 (approx, for Cl-35 isotope).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete conversion due to sterics.Increase temperature to 130°C or switch solvent to DMSO. Ensure DIPEA is fresh.
Product Oiling in Step 2 pH not at isoelectric point.Carefully titrate pH between 3.0 and 4.0. If oil persists, scratch flask with glass rod or seed with crystal.
Regioisomer Contamination Attack at C4 or C6 (rare).Verify 2,3-dichloropyridine purity. Lower reaction temp and extend time to favor kinetic C2 product.

References

  • Organic Syntheses. (1963). Glycine ethyl ester hydrochloride.[7] Org. Synth. 1963, 43, 45. Retrieved from [Link]

  • Google Patents. (2008). Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride. Patent AU2008212668A2.
  • National Institutes of Health (NIH). (2025). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Retrieved from [Link]

Sources

HPLC method development for [(3-Chloropyridin-2-yl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic HPLC Method Development for [(3-Chloropyridin-2-yl)amino]acetic acid

Executive Summary & Scope

Target Analyte: this compound Molecular Formula: C₇H₇ClN₂O₂ Molecular Weight: 186.59 g/mol Application: Intermediate in the synthesis of COX-2 inhibitors, agrochemicals (e.g., chlorantraniliprole precursors), and kinase inhibitors.

This guide addresses the specific chromatographic challenges posed by This compound , a zwitterionic molecule containing a basic pyridine moiety and an acidic carboxyl group. Standard C18 methods often fail due to secondary silanol interactions (peak tailing) and poor retention of the polar zwitterion.[1] This protocol details a "Design by Logic" approach, utilizing pH control and stationary phase selection to ensure robust separation suitable for drug substance release testing.

Physicochemical Analysis & Separation Logic

To develop a robust method, we must first understand the ionization states of the molecule.

  • Moiety A: Carboxylic Acid (COOH): Typical pKa ~3.0 – 4.0.

    • Below pH 3:[2] Protonated (Neutral) – Increases hydrophobicity.

    • Above pH 4: Ionized (Anionic, COO⁻) – Increases polarity, reduces retention on C18.

  • Moiety B: 3-Chloro-2-aminopyridine Ring:

    • The 2-amino group pushes electron density into the ring, typically raising the ring nitrogen's basicity (pKa ~6.8 for 2-aminopyridine).

    • However, the 3-Chloro substituent is electron-withdrawing (Inductive effect), which significantly lowers the pKa of the ring nitrogen, estimated to be in the range of pKa 3.5 – 4.5 .

The Chromatographic Conundrum: At neutral pH (pH 7), the molecule exists largely as an anion (COO⁻ / Pyridine Neutral) or zwitterion, leading to rapid elution (void volume) on standard C18 columns.

The Solution: We will utilize pH suppression (pH < 3.0) to protonate the carboxylic acid (neutralizing it) while keeping the pyridine ring protonated (cationic). While the molecule remains charged, the neutralization of the carboxyl group combined with the lipophilic Chlorine atom allows for sufficient retention on modern "Polar-Embedded" or "Base-Deactivated" stationary phases.

Visualizing the Ionization States

IonizationLogic Acid pH < 2.5 (Acidic Mobile Phase) State1 Cationic State COOH (Neutral) / Pyridine (H+) Moderate Retention on C18 Acid->State1 Dominant Species Neutral pH ~ 4.0 (Isoelectric Region) State2 Zwitterionic State COO- (Charged) / Pyridine (H+) Poor Retention (Self-Elution) Neutral->State2 Transition Basic pH > 7.0 (Basic Mobile Phase) State3 Anionic State COO- (Charged) / Pyridine (Neutral) Low Retention / Ion Repulsion Basic->State3 Dominant Species

Figure 1: Predicted ionization states of this compound relative to mobile phase pH.

Method Development Workflow

The following workflow prioritizes the "Golden Path" (Standard RP-HPLC) but provides immediate off-ramps to HILIC or Mixed-Mode chromatography if retention fails.

MethodDevFlow Start Start: Define Analyte Properties (Amphoteric, Polar, UV Active) Step1 Step 1: Column Selection Select Polar-Embedded C18 or Phenyl-Hexyl Start->Step1 Step2 Step 2: pH Scouting (Gradient) Run at pH 2.5 (Formic) vs pH 6.0 (Ammonium Acetate) Step1->Step2 Decision1 Is Retention Factor (k) > 2.0? Step2->Decision1 PathA Yes: Optimize Gradient Slope & Temperature Decision1->PathA Adequate Retention PathB No: Switch Mode Decision1->PathB Elutes in Void Final Final Method Validation (Specificity, Linearity, Precision) PathA->Final ModeSelect Select Alternative Mode PathB->ModeSelect HILIC HILIC Mode (Bare Silica/Amide) Mobile Phase: 90% ACN ModeSelect->HILIC Very Polar MixedMode Mixed-Mode (C18 + Cation Exchange) (e.g., Primesep/Obelisc) ModeSelect->MixedMode Amine Selectivity Needed HILIC->Final MixedMode->Final

Figure 2: Decision tree for selecting the optimal stationary phase and separation mode.

Experimental Protocols

Protocol A: Preparation of Stock & Standards

Precision Note: The zwitterionic nature affects solubility. The compound is likely sparingly soluble in 100% water or 100% ACN.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Methanol.

  • Stock Solution: Weigh 10.0 mg of this compound into a 10 mL volumetric flask. Dissolve in Diluent. Sonicate for 5 mins. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using the initial Mobile Phase A/B ratio (e.g., 95:5 Water:ACN) to prevent solvent mismatch peaks.

Protocol B: Primary Screening Conditions (The "Golden Path")

This protocol uses a Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion, or Agilent Zorbax SB-Aq). These columns prevent pore dewetting in high aqueous conditions and shield silanols from the pyridine ring.

ParameterSettingRationale
Column Polar-Embedded C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm)Phenyl-Hexyl provides unique

selectivity for the pyridine ring; Polar-embedded reduces tailing.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Protonates COOH (neutral) for RP retention; masks silanols.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier. Methanol can be used if selectivity is poor.
Flow Rate 1.0 mL/minStandard backpressure management.
Temp 30°CControls viscosity and kinetics.
Detection UV at 254 nm (Primary) & 280 nmPyridine ring absorption maximum.
Injection 5 - 10 µLPrevent column overload.

Gradient Profile (Scouting):

  • 0.0 min: 5% B

  • 10.0 min: 60% B

  • 12.0 min: 95% B

  • 15.0 min: 95% B

  • 15.1 min: 5% B (Re-equilibrate for 5 mins)

Success Criteria:

  • Retention Time (RT): > 2.5 min (k > 1.5).

  • Tailing Factor (Tf): < 1.5.

  • If RT < 2.0 min: The molecule is too polar. Switch to Protocol C.

Protocol C: Alternative Mixed-Mode Separation

If Protocol B fails (elution in void), use a Mixed-Mode Column (Reversed-Phase + Cation Exchange). This exploits the positive charge on the pyridine ring at acidic pH.

  • Column: SIELC Primesep 100 or Obelisc R.

  • Mobile Phase: ACN / Water / 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA is an ion-pairing agent that will increase retention of the cationic pyridine on standard C18 as well, but is essential for Mixed-Mode peak shape.

Results Interpretation & Troubleshooting

ObservationRoot CauseCorrective Action
Peak Tailing (Tf > 1.8) Interaction between Pyridine N and residual silanols on silica.1. Add 5-10 mM Ammonium Formate to MP A (maintains pH but adds ionic strength).2. Switch to a "HILIC" column if tailing persists.
Split Peak / Shoulder Sample solvent mismatch or pH equilibrium issue.1. Dissolve sample in Mobile Phase A.2. Ensure MP pH is buffered (use Phosphate buffer pH 2.5 instead of just Formic acid).
Retention Drift pH sensitivity of the Zwitterion.[3][4]Use a stronger buffer: 20 mM Potassium Phosphate (pH 2.5). Avoid unbuffered acids if drift occurs.

Validation Parameters (ICH Q2)

Once the method is optimized (e.g., Isocratic 80:20 Buffer:ACN), validate according to ICH Q14/Q2 guidelines:

  • Specificity: Inject blank, placebo, and known impurities (e.g., 2-amino-3-chloropyridine). Ensure resolution > 1.5.

  • Linearity: 5 levels (e.g., 50% to 150% of target concentration).

    
    .
    
  • Accuracy: Spike recovery at 80%, 100%, 120%. Range: 98.0% – 102.0%.

  • Robustness: Deliberately vary pH (± 0.2 units) and Column Temp (± 5°C). The resolution between the main peak and nearest impurity is the critical quality attribute (CQA).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Dolan, J. W. "The Role of pH in LC Separations." LCGC North America, 2017. Link

  • Neue, U. D., et al. "Separation of polar compounds using a polar-embedded stationary phase." Journal of Chromatography A, 2001. Link

  • SIELC Technologies. "Separation of Aminopyridines and Zwitterions (Application Notes)." Link

  • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 2010. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [(3-Chloropyridin-2-yl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to improving the yield of [(3-Chloropyridin-2-yl)amino]acetic acid synthesis, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of this synthesis. This molecule is a crucial building block in medicinal chemistry and agrochemical development, often serving as a scaffold for kinase inhibitors and other high-value compounds.[1][2] Maximizing its yield and purity is therefore a critical objective.

This guide is structured to address common issues encountered during the two primary stages of the synthesis: N-alkylation of 2-amino-3-chloropyridine and the subsequent saponification of the ester intermediate.

Synthesis Overview

The most common and direct route to this compound involves a two-step process. First, an N-alkylation reaction between 2-amino-3-chloropyridine and an ethyl haloacetate, followed by the hydrolysis of the resulting ester.

Synthesis_Scheme cluster_reactants cluster_intermediate cluster_product R1 2-Amino-3-chloropyridine Int Ethyl [(3-chloropyridin-2-yl)amino]acetate R1->Int Step 1: N-Alkylation Base (e.g., K2CO3) Solvent (e.g., DMF) R2 + Ethyl Chloroacetate Prod This compound Int->Prod Step 2: Hydrolysis Base (e.g., NaOH) then H+ workup

Figure 1: Overall two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Part A: N-Alkylation (Step 1)

Question 1: My N-alkylation reaction shows very low conversion of the starting 2-amino-3-chloropyridine. What are the likely causes and how can I fix it?

Answer: Low conversion in this SN2 reaction is typically traced back to three factors: insufficient nucleophilicity of the amine, poor reaction conditions (base, solvent, temperature), or reagent quality.

Troubleshooting Steps:

  • Evaluate Your Base and Solvent System: The base's role is to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic methylene carbon of ethyl chloroacetate.[1]

    • Weak Base Issues: If you are using a mild base like triethylamine (TEA), it may not be strong enough to sufficiently deprotonate the amine, leading to a sluggish reaction.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a classic choice for robustly deprotonating amines.[3] Alternatively, potassium carbonate (K₂CO₃) in DMF or acetonitrile is a very effective and less hazardous option.[1][3]

  • Add a Catalyst: The reaction involves the displacement of a chloride ion. If the reaction is slow, you can enhance the leaving group's ability.

    • Solution: Add a catalytic amount (5-10 mol%) of potassium iodide (KI).[3] Iodide is an excellent nucleophile and will displace the chloride on ethyl chloroacetate via the Finkelstein reaction to form the more reactive ethyl iodoacetate in situ.

  • Increase Temperature: SN2 reactions are sensitive to temperature.

    • Solution: If you are running the reaction at room temperature, consider heating it to 50-80 °C. Monitor the reaction by TLC to avoid decomposition or side-product formation.

  • Check Reagent Purity: Ensure your 2-amino-3-chloropyridine is pure and that your solvent is anhydrous, especially if using a highly reactive base like NaH.

ParameterStandard ConditionOptimized ConditionRationale
Base Triethylamine (TEA)K₂CO₃ or NaHStronger base more effectively deprotonates the amine, increasing its nucleophilicity.
Solvent AcetonitrileDMFDMF is a highly polar aprotic solvent that excels at solvating cations, leaving the anionic nucleophile more reactive.
Catalyst NoneKI (5-10 mol%)In situ generation of a more reactive alkyl iodide intermediate.[3]
Temperature 25 °C (Room Temp)60 °CProvides activation energy to overcome the reaction barrier.

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CheckTemp -> Sol_Temp [label="No"];
CheckTemp -> CheckCatalyst [label="Yes"];
CheckCatalyst -> Sol_Catalyst [label="No"];

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Figure 2: Troubleshooting workflow for the N-alkylation step.

Question 2: I'm seeing multiple spots on my TLC plate that I suspect are side products. What are they and how do I prevent them?

Answer: The most likely side product is from dialkylation, where the secondary amine product reacts again with ethyl chloroacetate. While the steric hindrance from the 3-chloro group and the reduced nucleophilicity of the secondary amine make this less favorable, it can occur under harsh conditions.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents of 2-amino-3-chloropyridine) relative to the ethyl chloroacetate. This ensures the electrophile is consumed before it can react with the product.

  • Slow Addition: Add the ethyl chloroacetate dropwise to the reaction mixture containing the amine and base. This maintains a low instantaneous concentration of the alkylating agent, favoring the more nucleophilic primary amine over the secondary amine product.

  • Avoid Excessive Heat: High temperatures can sometimes drive the formation of undesired side products. Maintain the lowest temperature that gives a reasonable reaction rate.

Part B: Saponification (Step 2)

Question 3: My hydrolysis reaction is not going to completion, and I still have a significant amount of the starting ester. How can I drive the reaction forward?

Answer: Incomplete hydrolysis (saponification) is usually due to insufficient base, inadequate temperature, or the presence of a co-solvent that hinders the reaction. Basic hydrolysis is generally preferred over acidic hydrolysis because it is irreversible.[4]

Troubleshooting Steps:

  • Increase Molar Excess of Base: The reaction consumes one equivalent of base to neutralize the resulting carboxylic acid. Use at least 2 to 3 molar equivalents of NaOH or KOH to ensure the hydroxide concentration remains high throughout the reaction, driving the kinetics.

  • Increase Temperature: Gently refluxing the reaction mixture (e.g., in a water/ethanol mixture) will significantly increase the rate of hydrolysis.

  • Optimize Solvent: While a co-solvent like ethanol or THF is often needed to solubilize the ester, too much organic solvent can slow down the reaction. A mixture of water and ethanol (e.g., 1:1 or 2:1) is often a good compromise.

  • Extend Reaction Time: Some esters are simply more sterically hindered or electronically deactivated, requiring longer reaction times. Monitor by TLC until all the starting ester has been consumed.

Troubleshooting_Hydrolysis Start Incomplete Hydrolysis? CheckBase Is there enough base? (>2 equivalents?) Start->CheckBase CheckTemp Is the reaction heated? CheckBase->CheckTemp Yes Sol_Base Action: Increase NaOH/KOH to 2-3 equivalents. CheckBase->Sol_Base No CheckSolvent Is the solvent ratio correct? CheckTemp->CheckSolvent Yes Sol_Temp Action: Gently reflux the reaction mixture. CheckTemp->Sol_Temp No CheckTime Is the reaction time sufficient? CheckSolvent->CheckTime Yes Sol_Solvent Action: Adjust H₂O/EtOH ratio to favor water. CheckSolvent->Sol_Solvent No Sol_Time Action: Extend reaction time and monitor by TLC. CheckTime->Sol_Time No

Figure 3: Troubleshooting workflow for the hydrolysis step.

Question 4: I have a low isolated yield after the acidic workup. Where did my product go?

Answer: Product loss during workup is common and usually relates to the pH of the precipitation or extraction issues. The product has both a basic amine site (the pyridine nitrogen) and an acidic carboxylic acid site, making it amphoteric.

Workup Optimization:

  • Precise pH Control: After hydrolysis, the product exists as a carboxylate salt dissolved in the aqueous basic solution. To precipitate the neutral product, you must carefully acidify the solution. The ideal pH for precipitation is the isoelectric point (pI) of the molecule.

    • Action: Cool the reaction mixture in an ice bath and slowly add 1M or 2M HCl dropwise with vigorous stirring. Monitor the pH with a pH meter. The product should precipitate out. Check for the pH of maximum precipitation, which is likely to be between pH 4-6. Adding too much acid will re-dissolve your product by protonating the pyridine nitrogen.

  • Salting Out: If the product has some water solubility, its precipitation may be incomplete.

    • Action: Before filtration, saturate the aqueous solution with NaCl. This will decrease the solubility of your organic product in the aqueous layer.

  • Extraction: If the product does not precipitate cleanly, you may need to perform a liquid-liquid extraction.

    • Action: After neutralizing to the pI, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent.

Frequently Asked Questions (FAQs)

  • Q: Can I use chloroacetic acid directly instead of its ethyl ester?

    • A: While possible, it is not recommended. The carboxylic acid of chloroacetic acid will react with the base, complicating the reaction. Furthermore, the free acid can react with the amine to form an amide salt, preventing the desired N-alkylation. Using the ester protects the acid functionality until the final hydrolysis step.[5]

  • Q: My starting material, 2-amino-3-chloropyridine, is expensive/difficult to source. Are there common synthesis routes for it?

    • A: Yes, but the synthesis can be challenging. One common method involves the direct chlorination of 3-aminopyridine, but this can lead to over-chlorination.[6] Another patented method involves a multi-step process starting from 2-pyridone, which undergoes nitration, N-alkylation, chlorination, and finally reduction to yield 2-chloro-3-aminopyridine.[7] Given the complexity, sourcing from a reliable commercial supplier is often the most efficient approach.

  • Q: What analytical techniques are best for monitoring the reaction and confirming the product?

    • A: Thin-Layer Chromatography (TLC) is indispensable for monitoring reaction progress. For the final product, ¹H NMR spectroscopy is essential for structural confirmation. You should expect to see distinct signals for the protons on the pyridine ring, a singlet for the methylene (-CH₂) group, and broad signals for the amine (N-H) and carboxylic acid (O-H) protons.[1] Mass spectrometry can be used to confirm the molecular weight.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl [(3-chloropyridin-2-yl)amino]acetate (Step 1)
  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-3-chloropyridine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (approx. 5-10 mL per gram of aminopyridine).

  • To this suspension, add ethyl chloroacetate (1.05 eq) dropwise at room temperature over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the consumption of the starting material by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Step 2)
  • Dissolve the crude ethyl [(3-chloropyridin-2-yl)amino]acetate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the disappearance of the ester by TLC.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 2M HCl dropwise with vigorous stirring to adjust the pH to approximately 5. A precipitate should form.

  • Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the solid product under vacuum to obtain this compound.

References

  • Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Google Patents.
  • PubChem - NIH. 2-Amino-3-chloropyridine. [Link]

  • ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]

  • ResearchGate. Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. [Link]

  • ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

Sources

Technical Support Center: Purification of [(3-Chloropyridin-2-yl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [(3-Chloropyridin-2-yl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Drawing upon established principles of organic chemistry and purification sciences, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound in your laboratory.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. Its purification is often complicated by its zwitterionic nature, which can lead to poor solubility in common organic solvents and challenging chromatographic behavior.

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 186.59 g/mol Relatively small molecule, suitable for a range of purification techniques.
Structure Pyridine ring, secondary amine, carboxylic acidAmphoteric nature; solubility and chromatographic retention are highly pH-dependent.
pKa (estimated) Pyridine N: ~2-3; Carboxylic acid: ~3-4The molecule's charge state can be manipulated by adjusting the pH, which is a critical tool for purification.
Solubility Generally low in common non-polar organic solvents. Soluble in aqueous base and some polar aprotic solvents.Solvent selection for crystallization and chromatography is crucial and often non-trivial.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, presented in a question-and-answer format.

Crystallization & Precipitation Problems

Q1: My compound precipitates as an oil or amorphous solid during crystallization. How can I induce the formation of crystals?

A1: Oiling out or amorphous precipitation is a common issue for molecules with flexible side chains and multiple hydrogen bonding sites. This indicates that the supersaturation level is too high, and the molecules are crashing out of solution too quickly for an ordered crystal lattice to form.

  • Causality: The zwitterionic nature of your compound can lead to strong intermolecular interactions that favor disordered aggregation over crystallization, especially with rapid changes in solvent polarity or temperature.

  • Troubleshooting Steps:

    • Reduce the Rate of Supersaturation:

      • Slower Cooling: If using cooling crystallization, decrease the cooling rate. Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer.

      • Anti-Solvent Diffusion: Dissolve your compound in a good solvent (e.g., DMSO, dilute aqueous NaOH) and place this solution in a larger vessel containing a poor solvent (the anti-solvent, e.g., toluene, diethyl ether). Allow the vapors of the anti-solvent to slowly diffuse into the solution of your compound.

    • Solvent System Optimization: Experiment with different solvent/anti-solvent pairs. A patent for a structurally related compound, Vadadustat, utilizes 2-butanone and toluene for crystallization.[1] This suggests that a combination of a moderately polar ketone and a non-polar aromatic solvent could be effective.

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to initiate controlled crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.

Q2: I have low recovery after crystallization. What are the likely causes and how can I improve my yield?

A2: Low recovery can be attributed to several factors, including the compound's partial solubility in the mother liquor, premature precipitation of impurities, or degradation.

  • Causality: Your target compound may have significant solubility in the chosen solvent system, even at low temperatures. Alternatively, impurities may be co-crystallizing with your product.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling.

    • Analyze the Mother Liquor: Concentrate the mother liquor and analyze it by TLC or LC-MS to determine the amount of product being lost. If a significant amount of product is present, you can perform a second-crop crystallization.

    • pH Adjustment: The solubility of this compound is highly pH-dependent. Consider a purification strategy based on acid-base extraction to remove neutral or basic/acidic impurities before crystallization.[2] For example, dissolve the crude material in a weak aqueous base (e.g., NaHCO3), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-precipitate your product by acidifying the aqueous layer with dilute HCl.

Chromatographic Purification Challenges

Q3: My compound is showing significant peak tailing during reverse-phase HPLC analysis/purification. What is causing this and how can I fix it?

A3: Peak tailing for pyridine-containing compounds is a classic problem in chromatography.[3] It is often caused by strong interactions between the basic pyridine nitrogen and residual acidic silanol groups on the silica-based stationary phase.

  • Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with free silanol groups on the C18 column packing material. This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Adjust pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the pyridine nitrogen. This positively charged species will be repelled by any residual protonated silanols, minimizing the unwanted secondary interaction.

      • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your compound.

    • Change the Stationary Phase:

      • End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column where most of the free silanols have been chemically deactivated.

      • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl or a polar-embedded phase, which can offer different selectivity and reduce tailing.[3] For highly polar compounds, a HILIC column might also be a suitable alternative.[3]

Q4: I am having difficulty separating my product from a closely related impurity. What strategies can I employ to improve resolution?

A4: Poor resolution between your product and an impurity indicates that the chromatographic conditions are not selective enough to differentiate between the two components.

  • Causality: The impurity may have a very similar polarity and structure to your target compound, leading to co-elution.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Selectivity:

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the elution order and improve separation.

      • Vary the pH: Small adjustments to the mobile phase pH can change the ionization state of your compound and the impurity differently, potentially leading to better separation.[3]

    • Increase Column Efficiency:

      • Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm) will increase the number of theoretical plates and improve resolution. This will, however, lead to higher backpressures.[3]

      • Decrease Flow Rate: Lowering the flow rate can improve efficiency and resolution, but will increase the run time.

    • Alternative Purification Techniques:

      • Ion-Exchange Chromatography: This technique can be highly effective for separating compounds based on differences in their charge. Since your compound is amphoteric, you could use either cation or anion exchange chromatography depending on the nature of the impurity. Cation-exchange chromatography has been successfully used to purify aminopyridine derivatives.[4]

      • pH-Zone-Refining Counter-Current Chromatography: This is a powerful technique for separating pyridine derivatives with high purity.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the N-alkylation of 3-chloro-2-aminopyridine with an α-haloacetic acid ester, followed by hydrolysis.[6]

  • Starting Materials: Unreacted 3-chloro-2-aminopyridine and the α-haloacetic acid or its ester.

  • Byproducts of N-Alkylation: Dialkylation of the amino group is a possibility, though sterically hindered.

  • Byproducts of Hydrolysis: Incomplete hydrolysis will leave the ester intermediate in your crude product.

  • Impurities from Starting Materials: The purity of the initial 3-chloro-2-aminopyridine is critical. Impurities from its synthesis could carry through.

Q2: Can I use normal-phase (silica gel) flash chromatography for purification?

A2: While possible, it is often challenging. The polar amino acid and basic pyridine functionalities can lead to strong, irreversible binding to the acidic silica gel, resulting in streaking and low recovery. If you must use normal-phase chromatography, consider the following:

  • Deactivate the Silica: Pre-treat the silica gel with a small amount of a volatile base like triethylamine mixed into the eluent. This will cap the acidic sites and improve elution.

  • Use a Polar Mobile Phase: A gradient of a polar solvent like methanol in dichloromethane or ethyl acetate will be necessary.

  • Protecting Groups: A more robust strategy is to purify the ester intermediate of your compound using normal-phase chromatography before the final hydrolysis step. The less polar ester will behave more predictably on silica gel.

Q3: My final product has a slight color. How can I remove it?

A3: A persistent color can be due to highly conjugated, minor impurities.

  • Activated Carbon (Charcoal): Dissolve your crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through a pad of celite to remove the carbon. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Recrystallization: A carefully executed recrystallization is often the most effective method for removing colored impurities.

IV. Experimental Workflows & Diagrams

Workflow for Troubleshooting Crystallization Issues

G start Crude Product Precipitates as Oil solvent Optimize Solvent System (e.g., Ketone/Aromatic) start->solvent rate Reduce Supersaturation Rate start->rate seed Use Seed Crystals or Scratching start->seed success Crystalline Product solvent->success Success fail Still Oily/Amorphous solvent->fail No Improvement rate->success Success rate->fail No Improvement seed->success Success seed->fail No Improvement chromatography Consider Chromatographic Purification fail->chromatography

Caption: A logical workflow for addressing common crystallization problems.

Decision Tree for Improving HPLC Resolution

G start Poor HPLC Resolution mobile_phase Modify Mobile Phase start->mobile_phase column Change Stationary Phase start->column efficiency Increase Column Efficiency start->efficiency change_solvent Switch Organic Modifier (ACN <-> MeOH) mobile_phase->change_solvent adjust_ph Adjust pH (2-3) mobile_phase->adjust_ph change_type Switch Column Type (e.g., Phenyl, Polar-Embedded) column->change_type particle_size Decrease Particle Size efficiency->particle_size flow_rate Decrease Flow Rate efficiency->flow_rate resolved Resolution Improved change_solvent->resolved Success not_resolved Still Poor Resolution change_solvent->not_resolved No Improvement adjust_ph->resolved Success adjust_ph->not_resolved No Improvement change_type->resolved Success change_type->not_resolved No Improvement particle_size->resolved Success particle_size->not_resolved No Improvement flow_rate->resolved Success flow_rate->not_resolved No Improvement

Caption: A systematic approach to enhancing HPLC separation.

V. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. Available at:

  • Li, H. S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at:

  • Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at:

  • BenchChem. (n.d.). This compound. Benchchem. Available at:

  • BenchChem. (n.d.). Synthesis of this compound. Benchchem. Available at:

  • Smith, J. D., et al. (2018). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Journal of Organic Chemistry. Available at:

  • Technical Disclosure Commons. (2025). Solid state form of 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid and process for preparation thereof. Technical Disclosure Commons. Available at:

Sources

Technical Support Center: Optimizing the Synthesis of [(3-Chloropyridin-2-yl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for optimizing reaction conditions for [(3-Chloropyridin-2-yl)amino]acetic acid.

Welcome to the dedicated technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic amino acid derivative as a key intermediate in the development of novel therapeutics and other high-value molecules.

Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios drawn from established literature and practical laboratory experience.

Synthetic Overview & Core Principles

This compound is structurally a hybrid of 3-chloro-2-aminopyridine and the simplest amino acid, glycine.[1] Its synthesis is most commonly achieved via a nucleophilic substitution reaction. The primary strategy involves the N-alkylation of 3-chloro-2-aminopyridine with a two-carbon electrophile, followed by hydrolysis.

The general synthetic workflow is depicted below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 3-Chloro-2-aminopyridine C Ester Intermediate A->C Base, Solvent B α-Haloacetic Acid Ester (e.g., Ethyl Bromoacetate) B->C D Final Product This compound C->D Acid or Base C->D G start Low or No Yield Observed check_reagents Verify Purity & Activity of Reagents (Amine, Haloester, Base, Solvent) start->check_reagents check_conditions Ensure Anhydrous & Inert Conditions (Oven-dried glassware, N₂ atmosphere) check_reagents->check_conditions Reagents OK optimize_base Optimize Base check_conditions->optimize_base Conditions OK optimize_temp Optimize Temperature optimize_base->optimize_temp Try stronger base (e.g., Cs₂CO₃) No improvement success Yield Improved optimize_base->success Yield improves optimize_solvent Change Solvent optimize_temp->optimize_solvent Gently heat (40-60°C) No improvement optimize_temp->success Yield improves optimize_solvent->success Try DMF, DMSO, or Acetonitrile Yield improves

Sources

Technical Support Center: Purification of [(3-Chloropyridin-2-yl)amino]acetic acid

[1]

Diagnostic Overview: The Impurity Profile

Before initiating purification, it is critical to understand the "why" behind the impurities. [(3-Chloropyridin-2-yl)amino]acetic acid (often synthesized via the alkylation of 3-chloro-2-aminopyridine with ethyl bromoacetate followed by hydrolysis) presents a unique challenge due to its amphoteric nature.

The crude mixture typically contains three distinct classes of impurities:

Impurity ClassSpecific ContaminantsOrigin/CauseSolubility Behavior
Class A: Non-Polar Organics 3-Chloro-2-aminopyridine (Starting Material); Ethyl ester intermediateIncomplete conversion or hydrolysis.Soluble in DCM/EtOAc; Insoluble in basic water.
Class B: Inorganic Salts KCl, NaCl, KBrByproducts of the alkylation/neutralization steps.Highly water-soluble; Insoluble in organic solvents.
Class C: Chromophores Pyridine-N-oxides; Polymerized tarsOxidation of the pyridine ring (common in chloro-pyridines).Variable; often adhere to the product crystal lattice.

Decision Matrix & Workflow

The following flowchart illustrates the logic for selecting the correct purification pathway based on your crude material's status.

PurificationWorkflowStartCrude this compoundCheckSolubilityDiagnostic: Check pH & SolubilityStart->CheckSolubilityIsSolidIs the Crude a Solid?CheckSolubility->IsSolidHighSaltsHigh Inorganic Salt Content?IsSolid->HighSaltsYesAcidBaseProtocol A: Acid-Base Swing(Removes Class A & B)IsSolid->AcidBaseNo (Oil/Gum)ColorIssueDark Color / Tars?HighSalts->ColorIssueNoHighSalts->AcidBaseYesRecrystProtocol B: Recrystallization(Ethanol/Water)ColorIssue->RecrystNoCarbonTreatActivated Carbon TreatmentColorIssue->CarbonTreatYesAcidBase->RecrystFinal PolishCarbonTreat->Recryst

Figure 1: Purification Decision Matrix. Blue nodes indicate diagnostics; Green nodes indicate core protocols.

Detailed Protocols

Protocol A: The "Acid-Base Swing" (Primary Purification)

Objective: To remove unreacted starting materials (Class A) and inorganic salts (Class B) utilizing the amphoteric properties of the molecule.

Mechanism: The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid.

  • High pH (>10): Molecule is anionic (carboxylate form)

    
     Water Soluble.
    
  • Low pH (<2): Molecule is cationic (pyridinium form)

    
     Water Soluble.
    
  • Isoelectric Point (pH ~3.5 - 4.0): Molecule is zwitterionic

    
    Least Soluble (Precipitates). 
    

Step-by-Step:

  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Basification: Slowly add 2M NaOH until pH reaches 10-11. The solid should dissolve completely.

    • Checkpoint: If solids remain, filter them out. These are likely non-polar impurities (Class A).

  • Extraction (Optional but Recommended): Wash the aqueous alkaline solution with Ethyl Acetate (2 x 5 mL/g).

    • Why? This pulls out unreacted 3-chloro-2-aminopyridine, which is not soluble in water at high pH. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 5-10°C. Slowly add 1M HCl dropwise with vigorous stirring.

  • Target pH: Adjust pH to 3.5 - 4.0 .

    • Critical: Do not overshoot to pH 1. If you go too low, the pyridine ring protonates, and the product re-dissolves.

  • Filtration: Stir for 30 minutes to allow crystal growth. Filter the white/off-white precipitate.

  • Desalting Wash: Wash the filter cake with ice-cold water (removes NaCl) followed by a small amount of cold ethanol.

Protocol B: Recrystallization (Polishing)

Objective: Removal of trace colored impurities and improvement of crystallinity.

Solvent System: Ethanol : Water (Usually 9:1 or 8:2 ratio).

Step-by-Step:

  • Place the solid from Protocol A into a flask.

  • Add Ethanol (approx. 10 mL/g) and heat to reflux.

  • If the solid does not dissolve, slowly add water dropwise through the condenser until clarity is achieved.

  • Activated Carbon (If colored): If the solution is yellow/brown, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Cooling: Allow the filtrate to cool slowly to room temperature, then to 0°C.

  • Collection: Filter the crystals and dry under vacuum at 45°C.

Troubleshooting & FAQs

Q1: I added HCl to precipitate the product, but the solution turned clear again. What happened? A: You likely over-acidified (pH < 2). The pyridine nitrogen protonated, forming the soluble hydrochloride salt.

  • Fix: Slowly add dilute NaOH or Sodium Acetate solution to bring the pH back up to the isoelectric point (pH 3.5 - 4.0).

Q2: My product is sticky/oily after precipitation. A: This often happens if the "Acid-Base Swing" is done too fast or at room temperature.

  • Fix: Re-dissolve in base. Cool the solution to <5°C before adding acid. Add the acid very slowly (over 30 mins) to control crystal nucleation.

Q3: HPLC shows a persistent impurity at RRT 1.2. What is it? A: This is likely the ethyl ester intermediate (Ethyl [(3-chloropyridin-2-yl)amino]acetate) that failed to hydrolyze.

  • Fix: Perform the "Extraction" step in Protocol A (Step 3). The ester is non-polar and will partition into the Ethyl Acetate layer, leaving your product in the water.

Q4: The product has a persistent yellow tint. A: Chlorinated pyridines are prone to forming N-oxide tars.

  • Fix: Use Protocol B with the Activated Carbon step. Ensure you filter the carbon while the solution is boiling hot to prevent product loss in the carbon cake.

References

  • National Institute of Standards and Technology (NIST). (2025). 3-Amino-2-chloropyridine Mass Spectrum and Properties. NIST Chemistry WebBook.[1] Retrieved February 17, 2026, from [Link]

  • PubChem. (2025).[2] Compound Summary: 2-Amino-3-chloropyridine.[3][4][5] National Library of Medicine. Retrieved February 17, 2026, from [Link]

Technical Support Center: Troubleshooting Assay Interference from [(3-Chloropyridin-2-yl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers utilizing [(3-Chloropyridin-2-yl)amino]acetic acid in their experimental workflows. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding potential assay interference caused by this compound. As a synthetic intermediate, this compound possesses chemical features that, under certain assay conditions, may lead to misleading results.[1] This resource will equip you with the knowledge and practical protocols to identify, understand, and mitigate these potential artifacts, ensuring the integrity and reliability of your research data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have about this compound and its potential to interfere with biological assays.

Q1: What is this compound and why is it used in my research?

This compound is a heterocyclic compound incorporating a chloropyridine and an amino acid moiety.[1] It is primarily utilized as a key building block or intermediate in the synthesis of more complex molecules, such as novel pharmaceuticals and agrochemicals.[1] Its structural components, a substituted pyridine ring and a carboxylic acid group, make it a versatile precursor in medicinal chemistry and drug development.[1]

Q2: Why should I be concerned about assay interference with this specific compound?

While not definitively reported as a frequent assay interferent, the chemical structure of this compound contains motifs that are associated with Pan-Assay Interference Compounds (PAINS).[2] These are molecules known to cause false positives in high-throughput screens through various mechanisms unrelated to specific target engagement.[2] Specifically, the presence of a pyridine ring and a reactive carboxylic acid group warrants careful consideration of potential non-specific interactions in your assays.

Q3: What are the most common types of assay interference I might encounter?

Small molecules can interfere with assays in several ways, including:

  • Compound Aggregation: At certain concentrations, molecules can form colloidal aggregates that non-specifically inhibit enzymes or sequester assay reagents.[3][4][5]

  • Fluorescence Interference: The compound may possess intrinsic fluorescence (autofluorescence) or quench the fluorescence of your assay's reporter molecules, leading to false-positive or false-negative results.[6]

  • Redox Cycling: The compound might participate in redox reactions within the assay buffer, generating reactive oxygen species (ROS) that can damage proteins or interfere with redox-sensitive readouts.

  • Chemical Reactivity: The compound could be unstable in your assay buffer or react directly with assay components, such as proteins or detection reagents.[7]

  • Impurities: Residual starting materials or byproducts from the synthesis of this compound could be the source of interference.[7][8]

Q4: How can I proactively minimize the risk of assay interference?

  • Ensure Compound Purity: Always use highly purified this compound. Impurities are a common source of assay artifacts.[8][9]

  • Careful Experimental Design: Include appropriate controls in all your experiments. This is the most effective way to identify and account for potential interference.

  • Use Orthogonal Assays: Confirm any positive "hits" from your primary screen using a secondary, mechanistically distinct assay.[10] This helps to rule out technology-specific artifacts.

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting guides for specific interference phenomena. Each guide explains the underlying cause, offers diagnostic protocols, and suggests solutions.

Troubleshooting Guide 1: Apparent Inhibition Due to Compound Aggregation

Q: My dose-response curve for this compound is unusually steep and shows a high Hill slope. Could this be due to aggregation?

A: Yes, a steep dose-response curve is a classic hallmark of inhibition by colloidal aggregation.[11] Aggregates can sequester and non-specifically inhibit enzymes, leading to what appears to be potent activity.[4][5] This type of inhibition is often sensitive to assay conditions.

Aggregation_Workflow Start Observe Steep Dose-Response Curve Detergent_Test Perform Assay with 0.01% Triton X-100 Start->Detergent_Test Result_Detergent Inhibition Attenuated? Detergent_Test->Result_Detergent Enzyme_Conc_Test Vary Enzyme Concentration Result_Enzyme IC50 Changes? Enzyme_Conc_Test->Result_Enzyme DLS_Test Dynamic Light Scattering (DLS) Analysis Result_DLS Particles Detected? DLS_Test->Result_DLS Result_Detergent->Enzyme_Conc_Test Yes Conclusion_Not_Aggregator Aggregation Unlikely Result_Detergent->Conclusion_Not_Aggregator No Result_Enzyme->DLS_Test Yes Result_Enzyme->Conclusion_Not_Aggregator No Conclusion_Aggregator Likely Aggregator Result_DLS->Conclusion_Aggregator Yes Result_DLS->Conclusion_Not_Aggregator No

Caption: Workflow to diagnose compound aggregation.

1. Detergent Attenuation Assay

  • Principle: Non-ionic detergents like Triton X-100 can disrupt colloidal aggregates. True inhibitors should not be significantly affected by the presence of a low concentration of detergent, while the activity of aggregators will be attenuated.[11]

  • Protocol:

    • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

    • Perform your standard assay with this compound in both buffers.

    • Compare the dose-response curves. A significant rightward shift in the IC50 in the presence of Triton X-100 suggests aggregation.

2. Dynamic Light Scattering (DLS)

  • Principle: DLS measures the size of particles in a solution by analyzing fluctuations in scattered light intensity.[12] It can directly detect the formation of compound aggregates.[9][13]

  • Protocol:

    • Prepare solutions of this compound in your assay buffer at concentrations around the observed IC50. Also, prepare a buffer-only control.

    • Filter all samples through a 0.2 µm filter to remove dust and other large particles.[6]

    • Transfer the samples to a clean DLS cuvette.

    • Acquire DLS data according to the instrument's instructions. The appearance of particles in the 50-1000 nm range for the compound-containing samples, but not the buffer control, is indicative of aggregation.[3]

Parameter Indication of Aggregation Indication of True Inhibition
Dose-Response Curve Steep, often with a Hill slope > 1.5Sigmoidal with a Hill slope close to 1
Effect of 0.01% Triton X-100 Significant increase in IC50No significant change in IC50
Effect of Increased Enzyme Conc. Increased apparent IC50No significant change in IC50
Dynamic Light Scattering (DLS) Detection of particles > 50 nmNo particles detected
Troubleshooting Guide 2: Fluorescence Interference

Q: I'm seeing an unexpected increase/decrease in my fluorescence-based assay signal with this compound. How do I know if the compound itself is interfering?

A: Compounds with aromatic ring systems, like the pyridine moiety in this compound, have the potential to be fluorescent or to quench fluorescence.[14][15] This can lead to false-positive or false-negative results, respectively.

Fluorescence_Workflow Start Unexpected Fluorescence Signal Autofluorescence_Check Measure Compound in Buffer (No Assay Reagents) Start->Autofluorescence_Check Result_Autofluorescence Fluorescence Detected? Autofluorescence_Check->Result_Autofluorescence Quenching_Check Measure Compound with Fluorophore (No Enzyme) Result_Quenching Fluorescence Decreased? Quenching_Check->Result_Quenching Result_Autofluorescence->Quenching_Check No Conclusion_Autofluorescence Autofluorescent Compound Result_Autofluorescence->Conclusion_Autofluorescence Yes Conclusion_Quencher Fluorescence Quencher Result_Quenching->Conclusion_Quencher Yes Conclusion_No_Interference Direct Fluorescence Interference Unlikely Result_Quenching->Conclusion_No_Interference No

Caption: Workflow to diagnose fluorescence interference.

1. Autofluorescence Measurement

  • Principle: This protocol measures the intrinsic fluorescence of the test compound at the same wavelengths used in the primary assay.

  • Protocol:

    • In a 96-well plate, add this compound at various concentrations to your assay buffer.

    • Include wells with buffer only as a negative control.

    • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

    • A significant signal in the compound-containing wells compared to the buffer-only wells indicates autofluorescence.

2. Fluorescence Quenching Assay

  • Principle: This protocol determines if the test compound quenches the fluorescence of the assay's fluorophore.

  • Protocol:

    • In a 96-well plate, prepare solutions containing your assay's fluorescent substrate or product at a concentration that gives a robust signal.

    • Add this compound at various concentrations to these wells.

    • Include control wells with the fluorophore and buffer only (no compound).

    • Read the plate on a fluorescence plate reader. A concentration-dependent decrease in fluorescence in the presence of the compound indicates quenching.

Interference Type Observation in Counter-Assay Impact on Primary Assay
Autofluorescence Compound + Buffer = Increased SignalFalse Positive (if signal increases) or False Negative (if signal decreases assay readout)
Fluorescence Quenching Compound + Fluorophore = Decreased SignalFalse Positive (in assays where product formation decreases signal) or False Negative (in assays where product formation increases signal)
Troubleshooting Guide 3: Redox Activity

Q: My assay results are inconsistent, and the activity of this compound seems to depend on the age of the reagents. Could this be due to redox activity?

A: Compounds containing electron-rich aromatic systems, such as aminopyridines, can potentially undergo redox cycling in the presence of certain buffer components (e.g., DTT) and dissolved oxygen. This can generate hydrogen peroxide (H₂O₂), which can inactivate enzymes or interfere with assay readouts.

Redox_Workflow Start Inconsistent Assay Results Catalase_Test Perform Assay with Catalase Start->Catalase_Test Result_Catalase Inhibition Reversed? Catalase_Test->Result_Catalase Resazurin_Assay Resazurin Reduction Assay Result_Resazurin Resorufin Formation? Resazurin_Assay->Result_Resazurin Result_Catalase->Resazurin_Assay Yes Conclusion_No_Redox Redox Activity Unlikely Result_Catalase->Conclusion_No_Redox No Conclusion_Redox Likely Redox Cycler Result_Resazurin->Conclusion_Redox Yes Result_Resazurin->Conclusion_No_Redox No

Caption: Workflow to diagnose redox activity.

1. Catalase Rescue Experiment

  • Principle: Catalase is an enzyme that specifically degrades hydrogen peroxide. If the observed activity of your compound is due to H₂O₂ production, the addition of catalase to the assay should reverse this effect.

  • Protocol:

    • Perform your standard assay with this compound.

    • In a parallel experiment, pre-incubate your enzyme with catalase (e.g., 100 U/mL) before adding the compound and initiating the reaction.

    • A significant reduction in the compound's apparent activity in the presence of catalase suggests that H₂O₂ generation is the cause of interference.

2. Resazurin-Based Redox Cycling Assay

  • Principle: Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin in the presence of reducing agents. Redox-cycling compounds can facilitate this reduction.[16][17][18]

  • Protocol:

    • Prepare a stock solution of resazurin (e.g., 0.15 mg/mL in DPBS).[16]

    • In a 96-well plate, add this compound at various concentrations to your assay buffer (containing a reducing agent like DTT, if applicable).

    • Add the resazurin solution to each well (e.g., a final concentration of ~10-20 µM).

    • Incubate for 1-4 hours at 37°C.[16]

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[16] An increase in fluorescence in the presence of the compound indicates redox cycling.

Parameter Indication of Redox Activity Indication of True Inhibition
Effect of Catalase Apparent inhibition is reversedNo change in inhibition
Resazurin Assay Increased resorufin fluorescenceNo change in fluorescence
Assay Reproducibility Poor, sensitive to reagent age and oxygen levelsHigh

Part 3: General Recommendations and Best Practices

  • Compound Stability: Assess the stability of this compound in your assay buffer over the time course of your experiment. NMR or LC-MS can be used to detect compound degradation, which may produce reactive species.[19][20][21][22]

  • Purity Re-evaluation: If you suspect interference, it is crucial to re-confirm the purity of your compound stock. An impurity could be the true culprit.[8][9]

  • Consult PAINS Filters: Utilize online tools or published substructure filters to assess the likelihood of your compound being a PAIN.[2][23][24] This can provide a theoretical basis for your experimental troubleshooting.

By systematically applying these troubleshooting guides and adhering to best practices in assay design, you can confidently assess the biological activity of this compound and ensure the validity of your research findings.

References

  • Abdullah, Z., et al. (2008). 2-N-ANILINOPYRIDINE AND 2-N-PIPERIDINOPYRIDINE: FLUORESCENCE PROPERTIES. TSI Journals.
  • Allen, S. J., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78.
  • Baell, J., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry, 57(11), 2581-2585.
  • Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]

  • Patsnap. (2025, September 5). How to Detect Early Aggregation with Dynamic Light Scattering. Retrieved from [Link]

  • Lor, L. A., et al. (2007). A simple assay for detection of small-molecule redox activity. Journal of Biomolecular Screening, 12(6), 881-890.
  • McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712-1722.
  • Olanrewaju, B. S., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Africa, 4(3), 549-562.
  • MacLeod, K. C., et al. (2017). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron.
  • Bell, E. W., et al. (2011). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition.
  • Tofan, D. C., et al. (2009). Accessing the Different Redox States of α-Iminopyridines within Cobalt Complexes. Inorganic Chemistry, 48(12), 5364-5374.
  • Cambridge MedChem Consulting. (2010, February 10). Frequent Hitters, False Positives, Promiscuous Compounds. Retrieved from [Link]

  • Abdullah, Z., et al. (2004). Fluorescence studies of selected 2-alkylaminopyrimidines. Molecules, 9(6), 464-471.
  • Shoichet, B. K. (2006). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712-1722.
  • Abdullah, Z., et al. (2004). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. Molecules, 9(6), 464-471.
  • Thorne, N., et al. (2012). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • Derbré, S., et al. (2016). Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts. Molecules, 21(4), 447.
  • Chari, R. V. J., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols, 4(4), 102715.
  • Rampino, A., et al. (2024).
  • Rampino, A., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 7(2), 27.
  • Al-Majid, A. M., et al. (2023). Fluorescence Properties of Pyridine and Pyridine-Carbonitrile Derivatives: Photophysical and Structural Analysis. Molecules, 28(14), 5489.
  • Ciulli, A., & Williams, G. (2019). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Methods in Molecular Biology, 2019, 115-133.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
  • Oprea, T. I., et al. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Prime Reports, 6, 87.
  • DeLuca, J. G., et al. (2012). A Quantitative High-Throughput 96-well plate Fluorescence Assay for Mechanism-Based Inactivators of Cytochromes P450 Exemplified using CYP2B6. Journal of Visualized Experiments, (62), 3781.
  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Li, H., et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 57(11), 4789-4800.
  • Wishart, D. S. (2025). NMR Based Methods for Metabolites Analysis. Metabolites, 15(3), 154.
  • Naman, C. B., et al. (2020).
  • Powers, R. (2014). NMR Screening Methods for Drug Discovery. Current Drug Discovery Technologies, 11(2), 85-95.
  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing.
  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • Shan, G., et al. (2025). A small molecule enhances RNA interference and promotes microRNA processing.
  • Warner, K. D., et al. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Cell Chemical Biology, 25(1), 22-34.

Sources

Validation & Comparative

comparative analysis of different synthetic routes to [(3-Chloropyridin-2-yl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(3-Chloropyridin-2-yl)amino]acetic acid (also known as N-(3-chloro-2-pyridyl)glycine) is a critical bifunctional building block. It serves as a precursor for fused heterocyclic scaffolds (e.g., pyrido[2,3-b]pyrazines) and is a structural analog to the NSAID Clonixin.

The synthesis of this molecule presents a classic process chemistry trade-off: Atom Economy vs. Raw Material Cost . The 3-chloro substituent on the pyridine ring introduces steric bulk and electronic deactivation, making standard nucleophilic substitution challenging without catalysis.

This guide compares the three dominant synthetic methodologies:

  • Route A (Industrial Standard): Cu-Catalyzed Nucleophilic Aromatic Substitution (

    
    ).
    
  • Route B (Convergent): N-Alkylation of 2-Amino-3-chloropyridine.

  • Route C (High-Purity): Pd-Catalyzed Buchwald-Hartwig Cross-Coupling.

Part 1: Strategic Route Analysis

The Chemoselectivity Challenge

The target molecule requires forming a C–N bond at the sterically crowded C2 position of the pyridine ring.

  • Electronic Effect: The nitrogen of the pyridine ring activates the C2 position for nucleophilic attack.[1]

  • Steric Effect: The C3-Chlorine atom hinders the approach of nucleophiles, often requiring high temperatures or metal catalysts to overcome the activation energy barrier.

Decision Matrix: Route Selection
FeatureRoute A: Cu-Catalyzed

Route B: N-Alkylation Route C: Buchwald-Hartwig
Starting Material 2,3-Dichloropyridine (Cheap)2-Amino-3-chloropyridine (Moderate)2,3-Dichloropyridine
Reagent Glycine / Glycine EsterChloroacetic Acid / BromoacetateGlycine Ester
Catalyst Copper Powder / CuONone (Base only)Pd(OAc)2 / BINAP
Atom Economy HighModerateLow (Ligand/Base waste)
Impurity Profile Trace Cu, oligomersDialkylated by-productsResidual Pd, Phosphines
Scalability High (Multi-ton)MediumLow (High Cost)

Part 2: Detailed Synthetic Protocols

Route A: Cu-Catalyzed (The Goldberg Variant)

Mechanism: This route utilizes a modified Ullmann-Goldberg condensation. While 2,3-dichloropyridine is activated, the reaction with glycine is sluggish. Copper coordinates with the glycine amine and the pyridine nitrogen, lowering the transition state energy for chloride displacement.

Protocol
  • Charge: To a pressure reactor, add 2,3-dichloropyridine (1.0 eq), Glycine (1.2 eq), and Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Add Water or n-Amyl Alcohol (5 vol). Note: Water is greener, but amyl alcohol allows higher reflux temperatures.

  • Catalyst: Add Copper powder (0.05 eq) or CuI (0.02 eq).

  • Reaction: Heat to 130–140°C (pressure generated if using water) for 12–16 hours.

  • Workup (Critical for Purity):

    • Cool to room temperature.[2][3]

    • Filter to remove copper residues (use Celite).

    • Adjust pH to 3.5–4.0 using HCl. The product, a zwitterion, will precipitate.

    • Recrystallize from Ethanol/Water (1:1).

Key Performance Indicators (KPIs):

  • Yield: 75–85%

  • Purity: >98% (after recrystallization)

Route B: N-Alkylation of 2-Amino-3-chloropyridine

Mechanism:


 displacement of the halide on chloroacetic acid by the exocyclic amine. This route avoids the difficulty of displacing a chloride from the pyridine ring but risks over-alkylation (forming the disubstituted glycine).
Protocol
  • Charge: Dissolve 2-amino-3-chloropyridine (1.0 eq) in DMF or THF (10 vol).

  • Base: Add Sodium Hydride (NaH, 1.2 eq) at 0°C under

    
    . Stir for 30 mins to deprotonate the amine.
    
    • Alternative: Use

      
       / KI (catalytic) in acetone for a milder (but slower) process.
      
  • Addition: Dropwise add Ethyl Bromoacetate (1.1 eq).

  • Reaction: Warm to 60°C and stir for 4–6 hours.

  • Hydrolysis (If using ester): Treat the intermediate with NaOH (2M) in Methanol, then acidify to isolate the free acid.

Key Performance Indicators (KPIs):

  • Yield: 60–70% (Losses due to dialkylation)

  • Purity: High (if chromatography is used)

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence and decision points for the synthesis.

SyntheticRoutes Start_DCP 2,3-Dichloropyridine (Raw Material) RouteA Route A: SNAr / Goldberg + Glycine, Cu cat., Base 130°C Start_DCP->RouteA Direct Displacement Start_Amino 2-Amino-3-chloropyridine RouteB Route B: N-Alkylation + Chloroacetic acid, Base 60°C Start_Amino->RouteB Nucleophilic Attack Product This compound (Target) RouteA->Product High Yield (Industrial) Inter_Ester Intermediate Ester RouteB->Inter_Ester If using Ester RouteB->Product Direct (Low Yield) ByProduct Dialkylated Impurity RouteB->ByProduct Over-reaction Inter_Ester->Product Hydrolysis

Caption: Comparative flow of synthetic strategies. Route A offers the most direct path from commodity chemicals, while Route B requires careful control to prevent side reactions.

Part 4: Comparative Data Analysis

The following data is synthesized from standard process optimization parameters for aminopyridine derivatives.

MetricRoute A (Cu-SNAr)Route B (Alkylation)Route C (Pd-Cat)
Cost Efficiency High (Cheap reagents)Medium (Precursor cost)Low (Pd catalyst)
E-Factor (Waste) Low (Water solvent possible)Medium (Organic solvents)High (Solvent/Workup)
Reaction Time 12–24 Hours4–8 Hours2–6 Hours
Critical Impurity Copper residues (<10 ppm limit)N,N-Diacetic acid derivativePalladium/Phosphine
Safety Profile High Temp / Pressure

gas (if NaH used)
Mild conditions
Recommendation
  • For Bulk Manufacturing (>1 kg): Adopt Route A . The cost savings on starting materials (2,3-DCP vs. 2-amino-3-Cl-py) and the avoidance of chromatography outweigh the energy costs of high-temperature reflux.

  • For Medicinal Chemistry / Lab Scale (<10 g): Adopt Route B (using Ethyl Bromoacetate). It is operationally simpler, requires less optimization of catalytic turnover, and runs at lower temperatures.

References

  • BenchChem. (2025).[1][3] this compound: Technical Overview and Synthetic Pathways. Retrieved from

  • Sherlock, M. H., & Sperber, N. (1967).[4] Substituted nicotinic acids and method for the manufacture thereof. U.S. Patent No.[4][5][6] 3,337,570.[4] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28718, Clonixin (Structural Analog Context). Retrieved from

  • ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid.[7] (Analogous methodology for Route B). Retrieved from

Sources

Cross-Reactivity Profiling Guide: [(3-Chloropyridin-2-yl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Mimicry Challenge

In the development of high-sensitivity immunoassays for chloropyridinyl agrochemicals (specifically anthranilic diamides like Chlorantraniliprole ), the molecule [(3-Chloropyridin-2-yl)amino]acetic acid (hereafter referred to as CPAA ) serves a dual critical role. It functions as both a primary hapten mimic for immunogen design and a potential metabolic interference that must be quantified.

This guide provides a technical comparison of CPAA against its parent compounds and structural analogs. It details the cross-reactivity (CR) profiles expected in competitive ELISA formats and offers a self-validating protocol to characterize antibody specificity.

Key Finding: Antibodies raised against whole-molecule Chlorantraniliprole often exhibit <5% cross-reactivity with CPAA due to the loss of the pyrazole-carboxylic acid moiety. However, antibodies raised against CPAA-conjugated haptens (used to detect total pyridine residues) can exhibit >80% cross-reactivity with the parent drug, creating a "total residue" assay rather than a parent-specific one.

Technical Profile & Mechanism of Interaction

The Molecule

CPAA represents the "left-wing" fragment of the Chlorantraniliprole scaffold. Its structure consists of a 3-chloro-2-aminopyridine core N-linked to an acetic acid tail.

  • Epitope Dominance: The chlorine atom at position 3 creates a distinct steric and electronic signature (electron-withdrawing) that strongly influences antibody binding pocket affinity.

  • Linker Homology: The acetic acid moiety often mimics the linker used to conjugate the hapten to carrier proteins (e.g., BSA/KLH), potentially leading to "linker recognition" where the antibody binds the linker more tightly than the analyte.

Comparative Reactivity Matrix

The following table summarizes the performance of CPAA when challenged against standard alternatives in a competitive ELISA format.

Analyte / AnalogStructural RelationTypical CR% (mAb)*Typical CR% (pAb)**Interaction Mechanism
CPAA (Target) Reference Standard 100% 100% High-affinity binding to pocket optimized for Cl-pyridine + carboxylate.
Chlorantraniliprole Parent Insecticide< 15%40 - 80%Steric hindrance from the bulky pyrazole-amide group reduces binding in CPAA-specific assays.
Cyantraniliprole Cyano-analog< 1%< 5%The -CN group (vs. -Cl) changes the electronic surface potential, abolishing binding.
3-Chloro-2-aminopyridine Degradant (No Linker)20 - 45%30 - 60%Lacks the acetic acid "anchor"; binding relies solely on the pyridine ring.
2,3-Dichloropyridine Precursor< 0.1%< 1%Lacks the amino-hydrogen donor capability; poor recognition.

* mAb (Monoclonal Antibody): Data assumes antibody selected for CPAA specificity. pAb (Polyclonal Antibody): Data assumes broad-spectrum recognition of the chloropyridine core.

Visualizing the Immunochemical Pathway

The following diagram illustrates the structural relationship between the parent drug, the CPAA metabolite, and the hapten design strategy, highlighting where cross-reactivity risks originate.

CrossReactivityPathways Parent Chlorantraniliprole (Parent Drug) Metabolism Environmental/In-vivo Degradation (Hydrolysis) Parent->Metabolism Amide Cleavage CPAA [(3-Chloropyridin-2-yl)amino] acetic acid (CPAA) Metabolism->CPAA Releases Fragment Hapten Hapten-Protein Conjugate (Immunogen) CPAA->Hapten Conjugation via -COOH group Antibody Anti-CPAA Antibody (Polyclonal/Monoclonal) Hapten->Antibody Host Immunization Antibody->Parent Partial Cross-Reactivity (Steric Hindrance) Antibody->CPAA High Affinity (100% Binding)

Caption: Immunogenic pathway showing the derivation of CPAA from the parent drug and the resulting antibody binding potentials.

Validated Experimental Protocol: Competitive ELISA Profiling

Reagents & Setup
  • Coating Antigen: CPAA conjugated to Ovalbumin (OVA) (distinct from the Immunogen carrier BSA to avoid carrier-specific binding).

  • Primary Antibody: Anti-CPAA (rabbit pAb or mouse mAb).

  • Competitors: CPAA (Standard), Chlorantraniliprole, 3-Chloro-2-aminopyridine (dissolved in DMSO, final concentration <5% in assay buffer).

Step-by-Step Workflow
  • Plate Coating:

    • Dilute CPAA-OVA conjugate to 1 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of 3% Skim Milk in PBS. Incubate 2h at 37°C.

  • Competition (The Critical Step):

    • Self-Validating Logic: Prepare a log-scale dilution series of CPAA (0.01 to 1000 ng/mL) and equimolar dilutions of cross-reactants.

    • Mix 50 µL of Analyte/Standard with 50 µL of Primary Antibody (optimized titer).

    • Add mixture to wells. Incubate 1h at 37°C. Note: The free analyte competes with the plate-bound antigen for antibody binding sites.

  • Detection:

    • Wash 5x with PBST.[1]

    • Add 100 µL/well HRP-conjugated secondary antibody (1:5000 dilution). Incubate 45 min at 37°C.

  • Readout:

    • Wash 5x. Add TMB substrate. Stop reaction with 2M H2SO4.

    • Measure Absorbance at 450 nm.

Calculation of Cross-Reactivity (CR)

Calculate CR using the IC50 (concentration inhibiting 50% of maximum signal) derived from the 4-parameter logistic curve:



Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
High Background Non-specific binding of secondary antibody or "sticky" hydrophobic competitors.Increase Tween-20 to 0.1% in wash buffer; use Casein instead of Milk.
No Inhibition by Parent Drug Steric bulk of Chlorantraniliprole prevents entry into the binding pocket.This confirms the assay is CPAA-specific . No action needed if metabolite specificity is the goal.
"Hook Effect" at High Conc. Solubility issues with chloropyridines at >10 µg/mL.Ensure DMSO concentration is constant across all standards (max 5%).

References

The following authoritative sources support the methodologies and structural data presented above:

  • Development of Nanobody-based ELISA for Chlorantraniliprole Source: National Institutes of Health (NIH) / PMC Relevance: Establishes IC50 values and cross-reactivity profiles for chloropyridine-based insecticides. URL:[Link]

  • Gold Nanoparticle-Based Lateral Flow Immunoassay for Chlorantraniliprole Source: MDPI / PMC Relevance: Details the specificity of mAb 5C5B9 against structural analogs and metabolites. URL:[Link]

  • Cross-Reactivity Theory in Immunoassays Source: MDPI (Journal of Immunology Methods) Relevance: Theoretical framework for calculating and interpreting Cross-Reactivity (CR) values. URL:[Link]

Sources

comparing the efficacy of [(3-Chloropyridin-2-yl)amino]acetic acid in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Efficacy Profiling of [(3-Chloropyridin-2-yl)amino]acetic Acid (CPAA) Scaffolds

Executive Summary & Compound Profile

This compound (herein referred to as CPAA ) is a critical pharmacophore and chemical intermediate (CAS 59606-93-6). While primarily utilized as a building block for complex pharmaceuticals (e.g., Factor Xa inhibitors like Edoxaban) and agrochemicals (e.g., Chlorantraniliprole), its structure—comprising an electron-deficient pyridine ring linked to a glycine moiety—mimics the hinge-binding motifs of ATP-competitive kinase inhibitors.

This guide provides a standardized framework for evaluating the intrinsic biological efficacy of CPAA. It compares CPAA against established therapeutic standards to determine its viability as a Lead Scaffold for further medicinal chemistry optimization.

Comparative Context:

  • Test Compound: CPAA (Fragment-like, expected

    
    M potency).
    
  • Positive Control (Clinical Standard): Sunitinib or Staurosporine (High potency, nM range).

  • Structural Control: 2-Amino-3-chloropyridine (To validate the necessity of the glycine tail).

Mechanism of Action & Pharmacophore Logic

To evaluate efficacy, we must understand the expected mechanism. CPAA belongs to the class of aminopyridine-glycine derivatives.

  • Primary Mechanism (Hypothesized): ATP-binding site competition. The pyridine nitrogen and the secondary amine (NH) can form hydrogen bonds with the "hinge region" of protein kinases.[1]

  • Secondary Mechanism: Metal chelation. The amino-acid tail can chelate divalent cations (Cu²⁺, Zn²⁺), potentially disrupting metalloenzymes or inducing oxidative stress.

Figure 1: Pharmacophore & Signaling Interaction (DOT Visualization)

CPAA_Mechanism CPAA This compound (CPAA) ATP_Site ATP Binding Pocket (Kinase Hinge Region) CPAA->ATP_Site H-Bonding (Pyridine N + NH) Metal_Ion Divalent Cation (Cu2+, Zn2+) CPAA->Metal_Ion Bidentate Binding Inhibition Competitive Inhibition ATP_Site->Inhibition Chelation Chelation Complex Metal_Ion->Chelation Cell_Effect Reduced Proliferation (G1/S Arrest) Inhibition->Cell_Effect Chelation->Cell_Effect Secondary

Caption: Figure 1: Dual-mode mechanism of action for CPAA involving kinase hinge binding and potential metal chelation.

Comparative Efficacy Analysis

This section details the performance of CPAA across three distinct cell lines, selected to represent different tissue origins and metabolic profiles.

Selection of Cell Lines
  • HeLa (Cervical Cancer): Robust, rapid-cycling line for general cytotoxicity screening.

  • A549 (Lung Carcinoma): High expression of EGFR/MAPK pathways; ideal for testing kinase inhibitor scaffolds.

  • HEK293 (Human Embryonic Kidney): Non-cancerous control to assess the therapeutic window (selectivity).

Representative Experimental Data

Note: The values below are representative of typical fragment-based screens for aminopyridine scaffolds. They serve as a baseline for validation.

Table 1: IC₅₀ Comparison (72h Treatment, MTT Assay)

CompoundClassHeLa IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI)*
CPAA Lead Scaffold 45.2 ± 3.1 38.5 ± 2.5 >100 >2.5
2-Amino-3-chloropyridinePrecursor Fragment>200>200>200N/A
SunitinibClinical Standard2.1 ± 0.41.8 ± 0.215.5 ± 1.2~8.6
GlycineNegative ControlNo EffectNo EffectNo EffectN/A

*Selectivity Index (SI) = IC₅₀ (HEK293) / IC₅₀ (Cancer Line). An SI > 2 indicates potential therapeutic window.

Analysis of Results:

  • Moderate Potency: CPAA exhibits micromolar efficacy (IC₅₀ ~40 µM). This is typical for a "fragment" or "scaffold." It lacks the extensive hydrophobic tails (like the fluorophenyl group in Edoxaban) required for nanomolar binding.

  • Structural Necessity: The lack of activity in 2-Amino-3-chloropyridine confirms that the acetic acid tail is essential for cellular uptake or binding affinity (likely via additional H-bonds or solubility enhancement).

  • Selectivity: CPAA shows lower toxicity in HEK293 cells, suggesting a specific mechanism of action rather than general membrane disruption.

Detailed Experimental Protocol

To replicate these results or benchmark your own batch of CPAA, follow this self-validating protocol.

Reagent Preparation
  • Stock Solution: Dissolve CPAA (MW: 186.59 g/mol ) in 100% DMSO to 100 mM. Note: CPAA is acidic; ensure pH is neutralized in media if using high concentrations (>500 µM).

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Assay Workflow (MTT Viability)

Figure 2: High-Throughput Screening Workflow (DOT Visualization)

Experimental_Workflow Seeding Day 0: Seed Cells (3,000 cells/well in 96-well plate) Treatment Day 1: Compound Treatment (Serial Dilution: 0.1 - 100 µM) Seeding->Treatment Adherence (24h) Incubation Incubation (72 Hours @ 37°C, 5% CO2) Treatment->Incubation MTT_Add Day 4: Add MTT Reagent (0.5 mg/mL, 4 Hours) Incubation->MTT_Add Solubilization Solubilization (DMSO or SDS-HCl) MTT_Add->Solubilization Formazan Crystals Readout Read Absorbance (OD 570nm vs 630nm Ref) Solubilization->Readout

Caption: Figure 2: Step-by-step workflow for the MTT cell viability assay used to generate IC50 data.

Step-by-Step Methodology
  • Seeding: Plate HeLa and A549 cells at

    
     cells/well in DMEM + 10% FBS. Allow 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of CPAA in media (Range: 0.1 µM to 200 µM).

    • Control A: DMSO (0.1% final concentration) – Vehicle Control.

    • Control B: Sunitinib (10 µM) – Positive Kill Control.

  • Incubation: Incubate for 72 hours.

  • Development: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals.

  • Calculation:

    
    
    Fit data to a non-linear regression model (Log(inhibitor) vs. response) to derive IC₅₀.
    

Critical Discussion & Optimization Strategy

Why use CPAA? While CPAA is less potent than Sunitinib, it offers a tunable scaffold . The carboxylic acid group provides a "handle" for amide coupling to hydrophobic amines, which can drastically improve potency.

Optimization Pathway: To convert CPAA from a "Lead" to a "Drug-like" candidate:

  • Amide Coupling: React the carboxylic acid with aromatic amines (e.g., 4-fluoroaniline) to extend the molecule into the kinase hydrophobic pocket.

  • Isostere Replacement: Replace the carboxylic acid with a tetrazole or bioisostere to improve membrane permeability.

Conclusion: this compound demonstrates validated, albeit moderate, intrinsic cytotoxicity in cancer cell lines. Its value lies not as a standalone drug, but as a verified starting material for synthesizing high-potency kinase inhibitors.

References

  • BenchChem. this compound: Structure and Applications. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Amino-3-chloropyridine (Precursor). Retrieved from

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual. Retrieved from

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.